NCGC00029283
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C18H12FN3O3 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H12FN3O3/c1-24-13-6-7-15-11(8-13)9-14(17(23)20-15)16-21-18(25-22-16)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,23) |
InChIキー |
FJQADEHMIMENRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NCGC00029283
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase-nuclease (WRN), a key enzyme involved in maintaining genomic stability. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its impact on cellular processes, and its potential as a therapeutic agent. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of WRN Helicase Activity
This compound functions as a potent inhibitor of the helicase activity of the Werner syndrome protein (WRN). WRN is a member of the RecQ family of DNA helicases and possesses both 3'-5' helicase and 3'-5' exonuclease activities, playing a crucial role in DNA replication, repair, and telomere maintenance.[1][2] this compound was identified through a high-throughput screening of approximately 350,000 small molecules for their ability to inhibit the duplex DNA unwinding activity of a catalytically active WRN helicase domain fragment.[3][4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against WRN helicase and other related helicases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Helicase | IC50 (μM) | Reference |
| WRN | 2.3 | [5][6][7] |
| BLM | 12.5 | [5][6][7] |
| FANCJ | 3.4 | [5][6][7] |
Table 1: Inhibitory activity of this compound against various RecQ helicases.
While this compound shows the highest potency against WRN, it also exhibits inhibitory activity against Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ) helicases, albeit at higher concentrations.[5][6]
Cellular Mechanism of Action: Induction of Synthetic Lethality in Microsatellite Unstable Cancers
A key aspect of the mechanism of action of this compound is its ability to induce synthetic lethality in cancer cells with microsatellite instability (MSI). MSI is a condition of genetic hypermutability that results from a deficient DNA mismatch repair (MMR) system.
The Role of WRN in MSI Cancers
In MSI cells, the deficient MMR machinery leads to the accumulation of mutations, particularly expansions of repetitive DNA sequences like TA-dinucleotides.[6] These expanded repeats can form stable secondary structures that impede DNA replication. The WRN helicase is essential for resolving these structures, thereby allowing the completion of DNA replication and maintaining cell viability.[6] In microsatellite stable (MSS) cells, the MMR system is functional, preventing the expansion of these repeats, and thus these cells are not reliant on WRN for survival.
This compound-Mediated Synthetic Lethality
By inhibiting the helicase activity of WRN, this compound prevents the resolution of toxic DNA secondary structures in MSI cells. This leads to stalled replication forks, accumulation of DNA double-strand breaks, and ultimately, cell death.[3][5] This selective killing of MSI cancer cells while sparing normal, MSS cells is the principle of synthetic lethality and forms the basis of the therapeutic potential of WRN inhibitors like this compound.[3][5]
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. WRN protein and Werner syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 6. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Function of NCGC00029283: A Technical Guide to a Werner Syndrome Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase-nuclease (WRN), a key enzyme involved in maintaining genomic stability. This technical guide provides an in-depth overview of the function, mechanism of action, and cellular effects of this compound. The document details its inhibitory activity, its role in the context of microsatellite unstable (MSI) cancers, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting WRN.
Introduction to this compound
This compound was identified through a high-throughput screening for inhibitors of the WRN helicase. It is a potent inhibitor of the DNA unwinding activity of WRN.[1] The Werner syndrome protein (WRN) is a member of the RecQ family of DNA helicases and possesses both 3' to 5' helicase and exonuclease activities.[2] WRN plays a critical role in various DNA metabolic pathways, including DNA replication, repair, and recombination.[2] Its dysfunction is associated with Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer.[2]
Small molecule inhibitors of WRN, such as this compound, are valuable tools for studying the cellular functions of this helicase and hold therapeutic potential, particularly in the context of specific cancer types.[1]
Core Function and Mechanism of Action
The primary function of this compound is the inhibition of the helicase activity of the WRN protein.[3][4] This inhibition disrupts the ability of WRN to unwind complex DNA structures that can arise during replication and repair, such as G-quadruplexes and stalled replication forks.
Synthetic Lethality in Microsatellite Unstable (MSI) Cancers
A key aspect of the function of WRN inhibitors like this compound is their synthetic lethal interaction with microsatellite instability (MSI). MSI is a condition of genetic hypermutability that results from a deficient DNA mismatch repair (MMR) system and is frequently observed in colorectal, endometrial, and gastric cancers.[5][6]
In MSI cancer cells, the absence of a functional MMR pathway leads to the accumulation of mutations, particularly expansions of short tandem repeats like (TA)n.[5][7] These expanded repeats can form secondary structures that stall DNA replication forks.[5] WRN helicase is essential for resolving these stalled forks and maintaining genome integrity in MSI cells.[5][7]
Inhibition of WRN's helicase activity by this compound in MSI cancer cells prevents the resolution of these replication-associated DNA structures. This leads to replication fork collapse, the formation of DNA double-strand breaks (DSBs), and ultimately, cell death.[5] In contrast, microsatellite stable (MSS) cells, which have a functional MMR system, do not accumulate these problematic DNA structures to the same extent and are therefore less dependent on WRN for survival. This selective vulnerability of MSI cells to WRN inhibition forms the basis of a promising anti-cancer strategy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference(s) |
| WRN Helicase | 2.3 | [3][4] |
| BLM Helicase | 12.5 | [3][4] |
| FANCJ Helicase | 3.4 | [3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration Range (µM) | Incubation Time (h) | Reference(s) |
| U2-OS | Cell Proliferation | Reduction in cell proliferation | 0-100 | 24-72 | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of WRN Inhibition in MSI Cancer Cells
The inhibition of WRN by this compound in MSI cancer cells triggers a cascade of events within the DNA Damage Response (DDR) pathway. The inability to resolve stalled replication forks at expanded microsatellites leads to the formation of DSBs, which are potent activators of the DDR. This signaling cascade ultimately determines the fate of the cancer cell, often leading to apoptosis or cell cycle arrest.
Caption: Signaling pathway of WRN inhibition in MSI cancer cells.
Experimental Workflow: High-Throughput Screening for WRN Inhibitors
This compound was identified through a comprehensive high-throughput screening (HTS) campaign designed to find novel inhibitors of WRN helicase activity.[1] The workflow for such a screen typically involves several stages, from the initial large-scale screen to the confirmation and characterization of hit compounds.
Caption: Experimental workflow for identifying WRN helicase inhibitors.
Experimental Protocols
Radiometric Helicase Inhibitor Assay
This assay is used to determine the inhibitory effect of compounds on the DNA unwinding activity of WRN helicase.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing appropriate salts and buffering agents (e.g., Tris-HCl, MgCl2, DTT).
-
Reaction Setup: In a microcentrifuge tube, add 15 µL of reaction buffer.
-
Compound Addition: Add 1 µL of this compound (at desired final concentrations, e.g., 0.5–100 µM) or DMSO as a vehicle control.
-
Enzyme Addition: Add 1 µL of full-length WRN protein and incubate at room temperature for 15 minutes.
-
Substrate Addition: Add 3 µL of a solution containing a radiolabeled forked DNA substrate (e.g., FORKR, 0.5 nM final concentration) and ATP (2 mM final concentration) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 2X STOP dye containing EDTA, glycerol, and tracking dyes.
-
Gel Electrophoresis: Resolve the reaction products on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the unwound DNA substrate to determine the percentage of inhibition.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed U2-OS cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or DMSO as a control.
-
Incubation: Incubate the cells for different time periods (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as the AlamarBlue assay or MTT assay.
-
For AlamarBlue: Add the AlamarBlue reagent to each well and incubate for a specified time. Measure the fluorescence or absorbance to determine the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the DMSO-treated control.
Conclusion
This compound is a valuable research tool for investigating the cellular functions of WRN helicase. Its potent inhibitory activity and its synthetic lethal relationship with microsatellite instability highlight the therapeutic potential of targeting WRN in specific cancer contexts. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the role of WRN in cancer biology.
References
- 1. medkoo.com [medkoo.com]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PLOS One [journals.plos.org]
Discovery of NCGC00029283: A Novel WRN Helicase Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Werner syndrome (WRN) helicase is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA repair, replication, and telomere maintenance. Its synthetic lethal relationship with microsatellite instability (MSI) has made it a compelling target for cancer therapy. This document provides an in-depth technical guide on the discovery and characterization of NCGC00029283, a small molecule inhibitor of WRN helicase. We detail the screening cascade that led to its identification, its biochemical activity, and its effects on cancer cell proliferation. This whitepaper is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of WRN inhibition.
Introduction
The WRN gene encodes a protein with both 3' to 5' DNA helicase and 3' to 5' DNA exonuclease activities.[1][2] These functions are integral to resolving complex DNA structures that can arise during replication and repair, thereby preventing genomic instability.[2][3] The discovery of small molecule inhibitors of WRN helicase offers a promising avenue for targeted cancer therapy, particularly for tumors with deficiencies in DNA mismatch repair, leading to microsatellite instability.[4] This paper focuses on this compound, a WRN helicase inhibitor identified through a large-scale high-throughput screening campaign.[1]
Quantitative Data Summary
The inhibitory activity of this compound against WRN and other related helicases was determined through a series of biochemical assays. The quantitative data are summarized in the table below for easy comparison.
| Target Helicase | Inhibitor | IC50 (µM) | Assay Type |
| WRN | This compound | 2.3 | Radiometric Helicase Assay |
| BLM | This compound | 12.5 | Radiometric Helicase Assay |
| FANCJ | This compound | 3.4 | Radiometric Helicase Assay |
Table 1: Inhibitory activity of this compound against various RecQ helicases. Data sourced from MedchemExpress and TargetMol.[5][6][7]
Experimental Protocols
The discovery and characterization of this compound involved a multi-step process, including a high-throughput primary screen, confirmatory assays, and cell-based proliferation studies. The detailed methodologies for these key experiments are provided below.
High-Throughput Fluorescence-Based Helicase Assay (Primary Screen)
A high-throughput screen of approximately 350,000 small molecules was conducted to identify initial hits that inhibit the DNA unwinding activity of a catalytically active WRN helicase domain fragment (GST-WRN500-946).[1]
-
Principle: The assay utilizes a forked DNA substrate (FORKF) with a TAMRA fluorophore on one strand and a Black Hole Quencher 2 (BHQ2) on the complementary strand.[1][8] In its double-stranded state, the fluorescence is quenched. Upon unwinding by WRN helicase, the strands separate, leading to an increase in fluorescence.[8][9]
-
Reagents:
-
Protocol:
Radiometric Helicase Assay (Confirmation and IC50 Determination)
Confirmed hits from the primary screen were further evaluated using a radiometric helicase assay with full-length WRN protein to determine their potency (IC50).[1]
-
Principle: This assay measures the displacement of a radiolabeled oligonucleotide from a partially duplex DNA substrate. The unwound single-stranded DNA is then separated from the double-stranded substrate by polyacrylamide gel electrophoresis (PAGE) and quantified.
-
Reagents:
-
Enzyme: Full-length purified WRN helicase (1 nM).[2]
-
DNA Substrate: Radiolabeled forked DNA substrate (FORKR) at 0.5 nM.[2]
-
Inhibitor: this compound at varying concentrations.
-
Reaction Buffer: Standard helicase reaction buffer.
-
Stop Dye: 2X STOP dye containing EDTA, glycerol, bromophenol blue, and xylene cyanol.[2]
-
-
Protocol:
-
Full-length WRN protein was incubated with varying concentrations of this compound.
-
The helicase reaction was initiated by the addition of the radiolabeled FORKR substrate and 2 mM ATP.[2]
-
Reactions were incubated at 37°C and stopped at specific time intervals by adding the 2X STOP dye.[2]
-
The reaction products were resolved on a 12% non-denaturing polyacrylamide gel.[2]
-
The gel was dried and exposed to a phosphor screen, and the percentage of unwound substrate was quantified.
-
Cell Proliferation Assay
The effect of this compound on cell viability was assessed in the U2-OS osteosarcoma cell line.[5][7]
-
Principle: The assay determines the number of viable cells in culture after exposure to the test compound. A common method is the MTT assay, which measures the metabolic activity of cells.
-
Cell Line: U2-OS (human osteosarcoma).[5]
-
Reagents:
-
Protocol:
-
U2-OS cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for 24 to 72 hours.[5][7]
-
At the end of the treatment period, the cell viability reagent was added to each well and incubated according to the manufacturer's instructions.
-
The absorbance was measured using a plate reader to determine the percentage of cell proliferation inhibition.
-
Visualizations
To better illustrate the concepts and processes described in this whitepaper, the following diagrams have been generated using the DOT language.
Caption: Workflow for the discovery of this compound.
Caption: Role of WRN in DNA repair and the effect of inhibition.
Conclusion
This compound represents a significant discovery in the field of WRN helicase inhibition. Identified through a rigorous high-throughput screening and validation process, this small molecule demonstrates potent and relatively selective inhibition of WRN helicase activity in biochemical assays. Furthermore, it exhibits anti-proliferative effects in cancer cell lines, underscoring its potential as a chemical probe to investigate WRN biology and as a starting point for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this whitepaper provide a valuable resource for the scientific community to build upon this foundational work.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
- 3. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 4. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oaepublish.com [oaepublish.com]
- 9. bpsbioscience.com [bpsbioscience.com]
NCGC00029283: A Technical Guide to a Novel Werner Syndrome Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting WRN for therapeutic applications, particularly in oncology.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 714240-31-0, is a novel heterocyclic compound.[4][5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol | [5] |
| Molecular Formula | C18H12FN3O3 | [1][5] |
| Molecular Weight | 337.30 g/mol | [1][6] |
| SMILES | O=C1NC2=C(C=C(OC)C=C2)C=C1C3=NOC(C4=CC=C(F)C=C4)=N3 | [4][6] |
| Appearance | White to yellow solid | [6] |
| Purity | 98.88% | [1] |
Biological Activity and Specificity
This compound was identified as a potent inhibitor of the WRN helicase through a high-throughput screening campaign.[7][8] It also exhibits inhibitory activity against other related helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).[9][10] The inhibitory concentrations (IC50) are detailed in the table below.
| Target Helicase | IC50 (μM) | Source |
| WRN | 2.3 | [4][9][10] |
| BLM | 12.5 | [4][9][10] |
| FANCJ | 3.4 | [4][9][10] |
In cell-based assays, this compound has been shown to reduce the proliferation of U2-OS osteosarcoma cells at concentrations ranging from 1 to 100 μM over 24 to 72 hours.[1][4]
Mechanism of Action and Signaling Pathway
The Werner syndrome (WRN) protein is a crucial component of the cellular machinery that maintains genomic integrity. It possesses both 3' to 5' helicase and exonuclease activities, which are critical for DNA replication, repair of double-strand breaks, and telomere maintenance.[3][9][11] The WRN protein is known to interact with several other key proteins in these pathways, including p53, to orchestrate the cellular response to DNA damage.[9][12] Inhibition of WRN's helicase activity by this compound is expected to disrupt these processes, leading to genomic instability and potentially cell death, particularly in cancer cells that are more reliant on alternative DNA repair pathways.
Figure 1: Simplified WRN signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[2]
High-Throughput Fluorometric Helicase Assay
This assay was used for the initial screening and identification of WRN helicase inhibitors.
Experimental Workflow:
Figure 2: High-throughput screening workflow for identifying WRN helicase inhibitors.
Materials:
-
Enzyme: GST-WRN500-946 helicase fragment
-
Substrate: Forked DNA duplex with 3' TAMRA and 5' Black Hole Quencher 2 (BHQ2) moieties (FORKF)
-
Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20, and 2.5 μg/ml calf thymus DNA
-
Compound: this compound dissolved in DMSO
-
Plates: 1536-well black assay plates
Protocol:
-
Dispense 3 μL of GST-WRN500-946 (final concentration 20 nM) or reaction buffer into the wells of a 1536-well plate.
-
Add 23 nL of serially diluted this compound (final concentrations ranging from 0.003 to 114 μM) or DMSO control to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 1 μL of FORKF substrate (final concentration 100 nM) and 5 μL of ATP (final concentration 2 mM).
-
Incubate the reaction at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Radiometric Helicase Inhibitor Assay
This assay was used to confirm the inhibitory activity of compounds identified in the primary screen.
Materials:
-
Enzyme: Full-length WRN, BLM, or FANCJ helicase
-
Substrate: Radiolabeled forked DNA substrate (FORKR)
-
Reaction Buffer: As described in 4.1
-
Compound: this compound dissolved in DMSO
-
Stop Dye: 2X STOP dye containing EDTA, glycerol, bromophenol blue, and xylene cyanol
Protocol:
-
In a microcentrifuge tube, combine 15 μL of reaction buffer and 1 μL of this compound (final concentrations ranging from 0.5 to 100 μM) or DMSO.
-
Add 1 μL of the respective helicase (full-length WRN, RECQ1, FANCJ, or BLM) and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 3 μL of a mix containing FORKR substrate (final concentration 0.5 nM) and ATP (final concentration 2 mM).
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction by adding 20 μL of 2X STOP dye.
-
Resolve the reaction products on a native polyacrylamide gel.
-
Visualize the radiolabeled DNA bands and quantify the amount of unwound substrate to determine the percent inhibition.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cell Line: U2-OS cells
-
Culture Medium: DMEM with 10% FBS and Pen/Strep antibiotic
-
Compound: this compound dissolved in DMSO
-
Reagent: WST-1 cell proliferation reagent
-
Plates: 96-well plates
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the final desired concentrations.
-
Harvest and resuspend U2-OS cells to a concentration of 35,000 cells/mL in culture medium.
-
For each condition, add 15 μL of the diluted this compound or DMSO to 1.5 mL of the cell suspension.
-
Plate 100 μL of each cell condition in triplicate in four 96-well plates (for days 0, 1, 2, and 3).
-
On day 0, add 10 μL of WST-1 reagent to one plate and measure the absorbance at 450 nm after 2 hours.
-
On days 1, 2, and 3, add 10 μL of WST-1 reagent to the respective plates and measure the absorbance at 450 nm after 2 hours.
-
Normalize the cell proliferation to the DMSO-treated cells after subtracting the background absorbance.
Conclusion
This compound is a valuable tool compound for studying the biological functions of the WRN helicase. Its characterization through robust biochemical and cell-based assays provides a solid foundation for further investigation into its therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WRN WRN RecQ like helicase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
- 8. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 10. This compound — TargetMol Chemicals [targetmol.com]
- 11. WRN gene: MedlinePlus Genetics [medlineplus.gov]
- 12. academic.oup.com [academic.oup.com]
The Role of WRN Helicase in Cancer: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Werner (WRN) helicase, a member of the RecQ family of DNA helicases, is a critical enzyme for maintaining genomic stability through its roles in DNA repair, replication, and recombination.[1] Germline mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a heightened predisposition to cancer.[1] The WRN protein possesses both 3' to 5' helicase and exonuclease activities, allowing it to resolve complex DNA structures that can obstruct DNA replication and repair processes.[1] This technical guide provides an in-depth overview of the function of WRN helicase in cancer, with a focus on its molecular mechanisms, its synthetic lethal relationship with microsatellite instability-high (MSI-H) cancers, and its emergence as a promising therapeutic target.
Core Functions of WRN Helicase in DNA Metabolism
WRN participates in several key DNA repair pathways, contributing to the overall integrity of the genome. Its dual enzymatic functions are crucial for processing a variety of DNA intermediates.
-
Base Excision Repair (BER): WRN is involved in the long-patch BER pathway, where it is thought to process DNA intermediates that arise during the repair of damaged DNA bases.[2]
-
Non-Homologous End Joining (NHEJ): In the repair of DNA double-strand breaks (DSBs), WRN interacts with the Ku70/80 heterodimer and DNA-dependent protein kinase (DNA-PKcs).[3] It is believed to play a role in processing DNA ends prior to their ligation, promoting the classical NHEJ pathway while inhibiting the alternative, error-prone NHEJ pathway.[2][4]
-
Homologous Recombination (HR): WRN also participates in HR-mediated DSB repair. Its helicase activity is required for the efficient repair of DSBs, and it interacts with key HR proteins such as RAD51 and RAD52.[2]
-
Replication Fork Stability: WRN plays a critical role in the response to replication stress.[5] It is recruited to stalled or collapsed replication forks, where it helps to resolve non-canonical DNA structures like G-quadruplexes that can impede DNA synthesis.[5] Its interaction with Replication Protein A (RPA) is crucial for this function.[6]
-
Telomere Maintenance: The helicase activity of WRN is important for the proper replication and maintenance of telomeres, the protective caps at the ends of chromosomes.[2]
WRN Helicase and Cancer: The Synthetic Lethal Relationship with Microsatellite Instability
A pivotal breakthrough in understanding the role of WRN in cancer came with the discovery of its synthetic lethal relationship with microsatellite instability-high (MSI-H) cancers.[7] MSI is a form of genomic instability caused by a deficient DNA mismatch repair (dMMR) system, leading to an accumulation of mutations in repetitive DNA sequences known as microsatellites.[8] This condition is prevalent in a significant subset of colorectal, endometrial, and gastric cancers.[9][10]
MSI-H cancer cells are uniquely dependent on WRN for their survival.[7][10] The prevailing model suggests that in the absence of a functional MMR system, certain microsatellite sequences, particularly (TA)n dinucleotide repeats, expand and form secondary structures that stall replication forks.[11] WRN is essential for resolving these structures and restarting replication. In the absence of WRN, these unresolved structures lead to DNA double-strand breaks, chromosomal instability, and ultimately, cell death.[7][8] This dependency makes WRN an attractive therapeutic target for MSI-H tumors, as inhibiting WRN should selectively kill cancer cells while sparing healthy, microsatellite stable (MSS) cells.[7]
Quantitative Data on WRN Helicase
Enzymatic Activity of WRN Helicase
The enzymatic activities of WRN have been characterized using various DNA substrates. The following table summarizes key kinetic parameters.
| Parameter | Value | Substrate/Conditions | Reference |
| Helicase Activity | |||
| Km (ATP) | 140 µM | ATP-Mg²⁺ complex | [7] |
| Km (ATP) | 51 µM | [2] | |
| Km (dATP) | 119 µM | [2] | |
| Exonuclease Activity | |||
| Metal Cofactor Preference | Zn²⁺ > Mg²⁺ | [7] |
Interaction Affinities of WRN with Key Partners
The function of WRN is modulated by its interaction with other DNA repair proteins. The binding affinities for some of these interactions have been quantified.
| Interacting Protein | Dissociation Constant (Kd) | Method | Reference |
| Replication Protein A (RPA70N) | 65.2 ± 8.1 µM | Fluorescence Polarization Assay | [12] |
| Ku70/80 | High Affinity (Kd not specified) | Yeast two-hybrid, pull-down assays | [13][14] |
Inhibitor Potency in Cancer Cell Lines
The development of small molecule inhibitors targeting the helicase activity of WRN has provided valuable tools to probe its function and has shown therapeutic promise. The following table presents the half-maximal inhibitory concentrations (IC50) for several WRN inhibitors in a panel of MSI-H and MSS cancer cell lines.
| Inhibitor | Cell Line | MSI Status | IC50 (µM) | Reference |
| HRO-761 | SW48 | MSI-H | 0.040 (GI50) | [15] |
| HRO-761 | HCT116 | MSI-H | - | [16] |
| VVD-133214 | - | - | 0.14 - 7.65 | [17] |
| GSK_WRN3 | SW48 | MSI-H | 0.1 - 2 (Concentration range) | [18] |
| GSK_WRN4 | SW48 | MSI-H | - | [19] |
| NSC 617145 | - | - | 0.230 | [20] |
| NSC 19630 | - | - | ~20 | [21] |
| KWR-095 | SW48 | MSI-H | 0.193 (GI50) | [16] |
| KWR-095 | HCT116 | MSI-H | - | [16] |
| KWR-137 | SW48 | MSI-H | - | [16] |
| WRN inhibitor 10 | SW48 | MSI-H | 0.039 | [22] |
| WRN inhibitor 11 | - | - | 0.063 | [22] |
| WRN inhibitor 8 | - | - | 0.048 | [22] |
Experimental Protocols
In Vitro WRN Helicase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published methodologies to determine the in vitro inhibitory activity of a test compound against WRN helicase.[18] The assay measures the unwinding of a forked DNA substrate labeled with a fluorophore and a quencher. Helicase activity separates the DNA strands, leading to an increase in fluorescence.
Materials:
-
Recombinant human WRN protein (full-length or helicase domain)
-
Test compound (e.g., WRN inhibitor) dissolved in DMSO
-
Forked DNA substrate (e.g., with 5'-TAMRA and 3'-BHQ2 modifications)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant WRN protein to the desired concentration (e.g., 1-5 nM) in the assay buffer. Keep on ice.
-
Assay Plate Setup:
-
Test wells: Add the diluted test compound.
-
Positive control (no inhibition): Add assay buffer with the same final DMSO concentration as the test wells.
-
Negative control (no enzyme): Add assay buffer.
-
-
Enzyme Addition: Add the diluted WRN enzyme solution to the test and positive control wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mix containing the forked DNA substrate (e.g., 10 nM) and ATP (e.g., 1 mM) in the assay buffer. Add this mix to all wells to start the reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial rate of the helicase reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Genome-Wide CRISPR-Cas9 Screen to Identify Synthetic Lethal Partners
This protocol outlines a general workflow for a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with WRN.[23][24]
Materials:
-
Cas9-expressing cancer cell line of interest (e.g., MSI-H and MSS counterparts)
-
GeCKO (Genome-scale CRISPR Knockout) library (lentiviral)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR primers for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the GeCKO library and lentiviral packaging plasmids to produce a pooled sgRNA lentiviral library.
-
Library Titer Determination: Determine the viral titer to calculate the appropriate volume of virus needed for a low multiplicity of infection (MOI) of 0.3-0.5.
-
Lentiviral Transduction: Transduce the Cas9-expressing target cell lines with the sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Cell Culture and Treatment:
-
Divide the cell population into two groups: one treated with a vehicle control (e.g., DMSO) and the other with a WRN inhibitor at a sub-lethal concentration (e.g., IC20).
-
Culture the cells for a sufficient number of population doublings (typically 10-14) to allow for the depletion of cells with synthetic lethal gene knockouts.
-
-
Genomic DNA Extraction: Harvest cells at the beginning (T0) and end of the experiment and extract genomic DNA.
-
sgRNA Library Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Prepare the amplicons for NGS and perform deep sequencing.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Analyze the data using software like MAGeCK to identify sgRNAs that are significantly depleted in the WRN inhibitor-treated group compared to the vehicle-treated group.
-
Genes targeted by the depleted sgRNAs are considered potential synthetic lethal partners of WRN.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving WRN Helicase
Experimental and Logical Workflows
Conclusion
WRN helicase has emerged as a critical player in the maintenance of genome stability, with multifaceted roles in DNA repair and replication. The discovery of its synthetic lethal interaction with MSI-H cancers has opened a new and exciting avenue for targeted cancer therapy. The development of potent and selective WRN inhibitors is a promising strategy to exploit this vulnerability. This technical guide has provided a comprehensive overview of the current understanding of WRN's function in cancer, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Continued research in this area will undoubtedly lead to a deeper understanding of the complex biology of WRN and facilitate the clinical translation of WRN-targeted therapies for the benefit of patients with MSI-H tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Werner syndrome protein DNA helicase activity: directionality, substrate dependence and stimulation by replication protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical characterization of the DNA substrate specificity of Werner syndrome helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and kinetic characterization of the DNA helicase and exonuclease activities of werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of WRN exonuclease activity by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Investigation of the core binding regions of human Werner syndrome and Fanconi anemia group J helicases on replication protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical and functional mapping of the replication protein a interaction domain of the werner and bloom syndrome helicases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ku heterodimer binds to both ends of the Werner protein and functional interaction occurs at the Werner N-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 17. PHOSPHORYLATION-DEPENDENT ASSOCIATION OF WRN WITH RPA IS REQUIRED FOR RECOVERY OF REPLICATION FORKS STALLED AT SECONDARY DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA binding residues in the RQC domain of Werner protein are critical for its catalytic activities | Aging [aging-us.com]
- 19. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure of the helicase core of Werner helicase, a key target in microsatellite instability cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Repeat expansions confer WRN dependence in microsatellite-unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 23. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. broadinstitute.org [broadinstitute.org]
An In-depth Technical Guide on NCGC00029283 and the DNA Damage Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Werner syndrome (WRN) helicase is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication, repair, and recombination.[1] Its dysfunction is associated with Werner syndrome, a progeroid syndrome characterized by premature aging and a predisposition to cancer. The intricate involvement of WRN in the DNA damage response (DDR) has positioned it as a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the small molecule inhibitor NCGC00029283, its mechanism of action as a WRN helicase inhibitor, and its impact on the DNA damage response pathway, with a particular focus on the interplay with the key signaling kinases ATM and ATR. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.
Introduction to this compound
This compound is a small molecule inhibitor of the Werner syndrome (WRN) helicase.[2] It has been identified through high-throughput screening as a potent antagonist of WRN's helicase activity, which is essential for unwinding DNA secondary structures that can form during replication and repair.[3] By inhibiting this function, this compound can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, making it a promising candidate for targeted cancer therapy.
Mechanism of Action: Inhibition of WRN Helicase
This compound exerts its biological effects through the direct inhibition of the WRN helicase's enzymatic activity. This inhibition prevents the resolution of DNA structures such as stalled replication forks and intermediates of homologous recombination, leading to an accumulation of DNA damage.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against WRN and other related helicases, demonstrating a degree of selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Helicase | IC50 (µM) |
| WRN | 2.3[2] |
| BLM | 12.5[2] |
| FANCJ | 3.4[2] |
Table 1: IC50 values of this compound for various RecQ helicases.
The DNA Damage Response Pathway and WRN
The DNA damage response is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.[5] Key players in this pathway include the serine/threonine kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) at stalled replication forks, respectively.[6]
WRN is a crucial downstream effector in the DDR, and its activity is regulated by both ATM and ATR.[4] Upon replication stress, WRN is phosphorylated in an ATM/ATR-dependent manner, which is critical for its proper localization to sites of DNA damage and for preventing the collapse of replication forks into DSBs.[4]
This compound and the ATM/ATR Signaling Cascade
Inhibition of WRN by this compound is hypothesized to lead to an accumulation of unresolved replication intermediates, which in turn activates the ATR-Chk1 and potentially the ATM-Chk2 signaling pathways. While direct evidence for this compound-induced ATM/ATR phosphorylation is still emerging, studies with other selective WRN inhibitors, such as GSK_WRN3, have shown an upregulation of DNA damage response markers, including phosphorylated ATM (p-ATM).[7] This suggests a feedback mechanism where the cellular response to WRN inhibition involves the activation of upstream DDR kinases.
References
- 1. ATM-dependent DNA Damage-independent Mitotic Phosphorylation of H2AX in Normally Growing Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Werner's syndrome protein is phosphorylated in an ATR/ATM-dependent manner following replication arrest and DNA damage induced during the S phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage during Reoxygenation Elicits a Chk2-Dependent Checkpoint Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential roles of ATR and ATM in p53, Chk1, and histone H2AX phosphorylation in response to hyperoxia: ATR-dependent ATM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on NCGC00029283: A WRN Helicase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase-nuclease (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability.[1][2] This technical guide provides a comprehensive overview of the preliminary studies on this compound, including its inhibitory activity, effects on cell proliferation, and the underlying mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting WRN.
Core Data Presentation
Inhibitory Activity of this compound
This compound has been identified as a potent inhibitor of the helicase activity of WRN. Its inhibitory concentration (IC50) has been determined against WRN and other related helicases, demonstrating a degree of selectivity.
| Target Helicase | IC50 (μM) |
| WRN | 2.3[1][2] |
| BLM | 12.5[1][2] |
| FANCJ | 3.4[1][2] |
Cellular Activity of this compound
The inhibitory effect of this compound on WRN helicase activity translates to cellular consequences, primarily affecting the proliferation of specific cancer cell lines.
| Cell Line | Concentration (μM) | Duration | Effect |
| U2-OS | 0-100 | 24-72 h | Blocks cell proliferation[1] |
| HeLa 1.2.11 | 50 | Not Specified | Assessed for sensitivity[3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the 3' to 5' DNA helicase activity of the WRN protein.[3] WRN plays a critical role in various DNA metabolic processes, including replication, repair, recombination, and transcription.[3] The inhibition of WRN's helicase function is particularly relevant in the context of cancers with microsatellite instability (MSI). These cancer cells have a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations. This deficiency creates a synthetic lethal relationship with the inhibition of WRN.[2] By blocking WRN's ability to resolve complex DNA structures that arise during replication, this compound induces DNA damage and subsequent cell death in these vulnerable cancer cells.
Experimental Protocols
Radiometric Helicase Inhibitor Reversibility Assay
This assay is designed to determine if the inhibition of WRN helicase by a compound is reversible.
-
Initial Incubation: Incubate full-length WRN protein (100 nM) with the small molecule inhibitor at a concentration 10-fold higher than its IC50 in a 10 μL reaction volume at room temperature.[3]
-
Dilution: Add 1.5 μL of the initial reaction mixture to 148.5 μL of reaction salts containing 2 mM ATP and 0.5 nM of a forked radiolabeled DNA substrate (FORKR). This dilution reduces the WRN concentration to 1 nM and the inhibitor concentration to 10-fold less than its IC50.[3]
-
Time Course Analysis: At various time points, take aliquots of the reaction and stop the reaction.
-
Product Separation: Separate the unwound DNA substrate from the double-stranded substrate using polyacrylamide gel electrophoresis.
-
Quantification: Visualize the radiolabeled DNA using a phosphorimager and quantify the percentage of unwound substrate.
Cell Proliferation Assay (HeLa cells)
This assay assesses the effect of the inhibitor on the proliferation of cancer cells.
-
Cell Seeding: Plate HeLa 1.2.11 cells in 96-well plates.
-
Compound Treatment: Expose the cells to the small molecule inhibitor (e.g., at a 50 μM concentration) or a vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Proliferation Measurement: Utilize a cell proliferation reagent (e.g., WST-1) and measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.[3]
Experimental Workflow for High-Throughput Screening
The identification of this compound was the result of a high-throughput screening campaign designed to find novel inhibitors of WRN helicase.
Conclusion
The preliminary studies on this compound have established it as a promising inhibitor of WRN helicase with selective activity in cancer cells exhibiting microsatellite instability. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The unique synthetic lethal approach of targeting WRN in MSI cancers represents an exciting avenue for the development of targeted cancer therapies.
References
Technical Guide: NCGC00029283 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00029283 is a small molecule inhibitor identified through a high-throughput screen for antagonists of the Werner syndrome helicase-nuclease (WRN).[1][2][3] WRN is a member of the RecQ helicase family, which plays a critical role in maintaining genomic stability through its functions in DNA replication, repair, and recombination.[1][3][4] This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.
Target Identification and Specificity
The primary biological target of this compound is the Werner syndrome helicase (WRN).[1][2][5] The inhibitory activity of this compound against WRN and other related helicases was determined through biochemical assays. The compound was also evaluated for its effect on cell proliferation in a cancer cell line.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various helicases and its effect on cell proliferation.
| Target/Assay | IC50 Value (µM) | Cell Line | Effect |
| WRN Helicase | 2.3[1][2][5] | N/A | Inhibition of helicase activity |
| BLM Helicase | 12.5[1][2][5] | N/A | Inhibition of helicase activity |
| FANCJ Helicase | 3.4[1][2][5] | N/A | Inhibition of helicase activity |
| Cell Proliferation | - | U2-OS[1][6] | Reduction in cell proliferation |
Signaling Pathways of WRN
WRN is a key enzyme in the maintenance of genome integrity, participating in several DNA repair and replication pathways. Its helicase and exonuclease activities are crucial for resolving complex DNA structures that can arise during these processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorometric Helicase Assay
This assay was used for the high-throughput screening to identify inhibitors of WRN helicase activity.
Principle: The assay utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the other. Helicase activity unwinds the DNA, separating the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
GST-WRN500-946 (catalytically active WRN helicase domain fragment)
-
Forked DNA substrate (FORKF) with fluorescent label and quencher
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 2 mM DTT, and 0.01% Tween-20
-
ATP solution
-
1536-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture containing assay buffer, GST-WRN500-946 (20 nM), and the test compound (this compound or other small molecules) in the wells of a 1536-well plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of FORKF DNA substrate (100 nM) and ATP (2 mM).
-
Immediately measure the fluorescence intensity at time 0.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the fluorescence intensity again at 5 minutes.
-
The change in fluorescence is proportional to the helicase activity.
Radiometric Helicase Assay
This assay was used to determine the IC50 values of the identified compounds.
Principle: This assay uses a radiolabeled forked DNA substrate. The unwound single-stranded DNA product is separated from the double-stranded substrate by polyacrylamide gel electrophoresis (PAGE) and quantified.
Materials:
-
Full-length WRN protein
-
Radiolabeled forked DNA substrate (FORKR)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.1 mg/ml BSA
-
ATP solution
-
Stop Buffer: 0.1% SDS, 10 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, and 25% glycerol
-
Native polyacrylamide gel
-
Phosphorimager
Procedure:
-
Prepare reaction mixtures containing reaction buffer, full-length WRN (1 nM), radiolabeled FORKR DNA substrate (0.5 nM), and varying concentrations of the inhibitor (e.g., this compound from 0 to 100 µM).
-
Incubate the reactions at 37°C for 15 minutes.
-
Stop the reactions by adding stop buffer.
-
Separate the products on a native polyacrylamide gel.
-
Visualize and quantify the amount of unwound substrate using a phosphorimager.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Proliferation Assay
This assay was performed to evaluate the effect of this compound on the growth of cancer cells.[1]
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Materials:
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed U2-OS cells into 96-well plates at a density of 2,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.[1][6]
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
Experimental Workflow
The identification of this compound as a WRN inhibitor involved a multi-step screening and validation process.
Conclusion
This compound has been identified and validated as a potent inhibitor of the WRN helicase. Its ability to also inhibit other RecQ helicases, such as BLM and FANCJ, suggests a degree of broader activity within this protein family. The observed reduction in cancer cell proliferation highlights its potential as a starting point for the development of novel anti-cancer therapeutics, particularly for tumors that are dependent on WRN for survival. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and other WRN inhibitors.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
- 4. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
NCGC00029283: A Potent Inhibitor of Werner Syndrome Helicase with Synthetic Lethality in Microsatellite Unstable Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase (WRN), a protein critically involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory profile, effects on cell proliferation, and the underlying mechanism of action. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are presented to facilitate further research and drug development efforts targeting WRN.
Quantitative Biological Activity
This compound has been identified as a potent inhibitor of the helicase activity of WRN. Its inhibitory activity has been quantified against WRN and other related helicases, demonstrating a degree of selectivity. The compound also exhibits effects on the proliferation of specific cancer cell lines.
| Target | Assay Type | Metric | Value (μM) | Reference |
| WRN Helicase | Radiometric Helicase Assay | IC50 | 2.3 | [4][5] |
| BLM Helicase | Radiometric Helicase Assay | IC50 | 12.5 | [4][5] |
| FANCJ Helicase | Radiometric Helicase Assay | IC50 | 3.4 | [4][5] |
| U2-OS Cells | Cell Proliferation Assay | - | Effective at 0-100 μM | [4] |
Experimental Protocols
Radiometric Helicase Assay
This assay is utilized to determine the inhibitory effect of compounds on the DNA unwinding activity of helicases.
Materials:
-
Purified full-length WRN, BLM, or FANCJ protein
-
Radiolabeled forked DNA substrate (FORKR)
-
Reaction Buffer (specific composition depends on the helicase)
-
ATP
-
Stop Dye (containing EDTA, glycerol, bromophenol blue, and xylene cyanol)
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding the reaction buffer, the test compound (e.g., this compound at various concentrations) or DMSO (vehicle control), and the purified helicase enzyme.
-
Incubate the mixture at room temperature for a specified period to allow for compound-enzyme interaction.
-
Initiate the helicase reaction by adding the radiolabeled FORKR DNA substrate and ATP.
-
Incubate the reactions at 37°C for a defined time to allow for DNA unwinding.
-
Stop the reactions by adding the stop dye.
-
Resolve the reaction products (unwound single-stranded DNA and intact double-stranded DNA) by native polyacrylamide gel electrophoresis.
-
Dry the gel and visualize the radiolabeled DNA bands using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the amount of unwound DNA to determine the percentage of helicase inhibition at each compound concentration and calculate the IC50 value.[6][7]
WST-1 Cell Proliferation Assay
This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
U2-OS cells (or other cell lines of interest)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or DMSO as a vehicle control.
-
Incubate the plates for different time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add WST-1 reagent to each well.
-
Incubate the plate for a further 1-4 hours, allowing the metabolically active cells to convert the WST-1 reagent into a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically around 450 nm).
-
The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of cell proliferation inhibition for each concentration of this compound.[8][9][10][11]
Signaling Pathway and Mechanism of Action
WRN helicase plays a crucial role in the maintenance of genome stability, particularly in the context of DNA replication and repair. In cancers with microsatellite instability (MSI), which arises from deficient DNA mismatch repair (MMR), there is a selective dependency on WRN.[12][13][14] This phenomenon is known as synthetic lethality. Inhibition of WRN's helicase activity by this compound in MSI cancer cells leads to the accumulation of unresolved DNA replication intermediates and DNA double-strand breaks (DSBs).[12][15] This triggers a DNA damage response, leading to cell cycle arrest and ultimately apoptosis.[13][15]
Caption: Signaling pathway of this compound in MSI cancer cells.
Experimental Workflow
The discovery and characterization of this compound involved a multi-step process, beginning with a high-throughput screen to identify potential inhibitors, followed by secondary assays to confirm activity and selectivity, and finally, cell-based assays to evaluate biological effects.
Caption: Workflow for identification of this compound.
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. is.muni.cz [is.muni.cz]
- 8. materialneutral.info [materialneutral.info]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biorxiv.org [biorxiv.org]
- 15. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NCGC00029283 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in maintaining genomic integrity. WRN plays crucial roles in DNA replication, repair of double-strand breaks, and telomere maintenance.[1][2] Inhibition of WRN helicase activity presents a potential therapeutic strategy, particularly in cancers with specific DNA repair deficiencies. These application notes provide detailed protocols for cell culture and a cell-based assay to study the effects of this compound.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various helicases and its effect on cell proliferation.
Table 1: Inhibitory Activity of this compound against RecQ Helicases
| Target Helicase | IC50 (μM) |
| WRN | 2.3[3] |
| BLM | 12.5[3] |
| FANCJ | 3.4[3] |
Table 2: Experimental Conditions for U2-OS Cell Proliferation Assay
| Parameter | Value |
| Cell Line | U2-OS (Human Osteosarcoma)[4][5] |
| Compound Concentrations | 0-100 μM[3][4][5] |
| Incubation Time | 24, 48, 72 hours[3][4][5] |
| Result | Reduction in U2-OS cell proliferation[3] |
Experimental Protocols
U2-OS Cell Culture Protocol
This protocol outlines the standard procedure for maintaining and subculturing the U2-OS human osteosarcoma cell line.[6][7][8]
Materials:
-
U2-OS cell line (ATCC HTB-96)
-
DMEM (GIBCO # 11960) or McCoy's 5a medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution (GIBCO # 15140-122)
-
Trypsin-EDTA solution (GIBCO # 25300)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
DMSO
-
Tissue culture flasks/dishes
-
Centrifuge
-
37°C, 5% CO2 incubator
Growth Medium:
-
DMEM or McCoy's 5a medium supplemented with 10% FBS, 2 mM L-Glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[6]
Thawing Protocol:
-
Rapidly thaw the cryovial of U2-OS cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 1500 rpm for 5 minutes.[8]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Transfer the cell suspension to a 10 cm² tissue culture dish.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
Subculturing Protocol:
-
Change the growth medium every 2-3 days.
-
When cells reach 85-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer twice with PBS.
-
Add 5 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.[6]
-
Neutralize the trypsin by adding 5 mL of growth medium.
-
Collect the cell suspension in a centrifuge tube and spin at 1500 rpm for 5 minutes.[8]
-
Aspirate the supernatant and resuspend the cells in fresh growth medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new culture vessels.[8]
Freezing Protocol:
-
Resuspend the cell pellet in freezing medium (growth medium containing 5% DMSO).
-
Aliquot 1 mL of the cell suspension (2-5x10^6 cells/mL) into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Cell Proliferation Assay with this compound
This protocol describes a method to assess the effect of this compound on the proliferation of U2-OS cells.
Materials:
-
U2-OS cells
-
Growth medium
-
This compound
-
DMSO
-
96-well plates
-
WST-1 cell proliferation reagent (Roche) or similar
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Harvest U2-OS cells and resuspend them in growth medium to a concentration of 35,000 cells/mL.
-
Prepare serial dilutions of this compound in growth medium. A final concentration range of 0-100 µM is recommended.[3] Include a DMSO-only control.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the diluted this compound or DMSO control to the respective wells in triplicate.
-
Incubate the plates at 37°C and 5% CO2 for 24, 48, and 72 hours.
-
At each time point, add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the percent cell proliferation to the DMSO-treated control cells after subtracting the background absorbance.
Visualizations
Experimental Workflow
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. WRN protein and Werner syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. encodeproject.org [encodeproject.org]
- 7. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 8. U-2 OS Cell Line - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for NCGC00029283 in Helicase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00029283 is a small molecule inhibitor primarily targeting the Werner syndrome helicase (WRN), a member of the RecQ helicase family crucial for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2][3][4] Due to the critical functions of WRN and other helicases in cellular processes, and their association with diseases such as cancer and premature aging syndromes, inhibitors like this compound are valuable tools for both basic research and therapeutic development.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in helicase assays.
Mechanism of Action
This compound functions by inhibiting the DNA unwinding activity of specific helicases.[1][2] Helicases are motor proteins that utilize the energy from ATP hydrolysis to unwind double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA), a process essential for various DNA metabolic pathways. By blocking this activity, this compound can be used to probe the cellular functions of its target helicases and to assess their potential as therapeutic targets.
Target Profile
This compound has been characterized as an inhibitor of several RecQ family helicases. Its inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), varies across different helicases, indicating a degree of selectivity.
| Target Helicase | IC50 (µM) |
| Werner Syndrome Helicase (WRN) | 2.3[1][2] |
| Bloom Syndrome Helicase (BLM) | 12.5[1][2] |
| Fanconi Anemia Complementation Group J Helicase (FANCJ) | 3.4[1][2] |
Experimental Applications
This compound can be employed in a variety of research contexts, including:
-
Target validation: Confirming the role of WRN, BLM, or FANCJ helicases in specific cellular pathways.
-
High-throughput screening: As a control compound in screens for novel helicase inhibitors.
-
Synergistic drug studies: Investigating the combined effects of helicase inhibition with other DNA-damaging agents or pathway inhibitors.[4][5]
-
Cell-based assays: Studying the cellular consequences of helicase inhibition, such as effects on cell proliferation, DNA damage response, and apoptosis.[1][5]
Experimental Workflow for a Fluorescence-Based Helicase Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound using a fluorescence-based helicase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCGC00029283: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its dosage, administration, and methods for assessing its biological activity. The provided information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cellular processes.
Mechanism of Action
This compound functions as an inhibitor of the WRN helicase, which plays a crucial role in various DNA metabolic pathways, including DNA replication, repair, and recombination.[3] The WRN protein possesses both 3' to 5' DNA helicase and 3' to 5' DNA exonuclease activities.[3] Inhibition of WRN's helicase activity can lead to genomic instability, particularly in cancer cells that are already deficient in other DNA repair pathways, a concept known as synthetic lethality.[3] This makes WRN an attractive target for cancer therapy.
The Werner (WRN) helicase is a member of the RecQ helicase family and is essential for maintaining genome stability. It participates in critical DNA repair pathways, including homologous recombination and non-homologous end joining, and is also involved in resolving stalled replication forks.[5] Inhibition of WRN by compounds like this compound can disrupt these processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest or apoptosis, particularly in cancer cells with high replicative stress.
Signaling Pathway of WRN Helicase in DNA Double-Strand Break Repair
References
Application Notes and Protocols for Measuring NCGC00029283 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of NCGC00029283, a potent inhibitor of Werner syndrome helicase-nuclease (WRN). The following sections describe the relevant signaling pathways, experimental methodologies, and data presentation guidelines.
Introduction to this compound and its Target, WRN Helicase
This compound is a small molecule inhibitor of the Werner syndrome helicase-nuclease (WRN), a key enzyme involved in maintaining genomic stability.[1][2] WRN plays crucial roles in DNA replication, repair of double-strand breaks, and telomere maintenance.[3][4] Its helicase activity is essential for resolving complex DNA structures that can arise during these processes.[5] Inhibition of WRN's helicase function can lead to an accumulation of DNA damage and subsequent cell cycle arrest or apoptosis, particularly in cancer cells with specific genetic backgrounds, such as those with microsatellite instability (MSI).[5][6]
The efficacy of this compound can be quantified by measuring its direct inhibitory effect on WRN helicase activity and its downstream cellular consequences, including reduced cell viability and increased DNA damage.
WRN Helicase Signaling and the Impact of Inhibition
WRN is a central node in the DNA damage response (DDR) network. It is activated by and participates in signaling pathways involving key DDR proteins such as ATM and ATR.[6][7] Upon DNA damage or replication stress, WRN is recruited to the site of the lesion where its helicase activity helps to process damaged DNA and facilitate repair. Inhibition of WRN by this compound disrupts these processes, leading to the accumulation of unresolved DNA intermediates, activation of downstream checkpoint kinases, and ultimately, cell fate decisions such as apoptosis or senescence.[6]
Caption: WRN signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and its effect on cell proliferation are summarized in the table below.
| Parameter | Value | Assay Type | Notes | Reference |
| IC50 (WRN) | 2.3 µM | Radiometric Helicase Assay | Measures the concentration of this compound required to inhibit 50% of WRN helicase activity. | [1][2] |
| IC50 (BLM) | 12.5 µM | Radiometric Helicase Assay | Indicates selectivity for WRN over Bloom syndrome helicase. | [1][2] |
| IC50 (FANCJ) | 3.4 µM | Radiometric Helicase Assay | Indicates selectivity for WRN over Fanconi anemia group J protein helicase. | [1][2] |
| Cell Proliferation | Reduction observed | Cell-based viability assay | Effective in blocking the proliferation of U2-OS osteosarcoma cells. | [1][8] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to measure the efficacy of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
This assay measures the direct inhibition of WRN helicase activity by this compound. It utilizes a forked DNA substrate with a fluorophore and a quencher on opposite strands. Helicase activity separates the strands, leading to an increase in fluorescence.
Materials:
-
Recombinant human WRN protein
-
This compound (dissolved in DMSO)
-
Forked DNA substrate (e.g., 5'-TAMRA and 3'-BHQ2)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Black, low-binding 384-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare WRN Enzyme Solution: Dilute the recombinant WRN protein to the desired concentration (e.g., 2.5 ng/µL) in the assay buffer on ice.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the this compound dilutions.
-
Positive Control (No Inhibition): Add 5 µL of assay buffer with the same final DMSO concentration as the test wells.
-
Negative Control (No Enzyme): Add 45 µL of assay buffer.
-
-
Add WRN Enzyme: Add 40 µL of the diluted WRN enzyme solution to the test and positive control wells.
-
Incubation: Incubate the plate for 15-20 minutes at room temperature.
-
Prepare Reaction Mix: Prepare a master mix containing ATP and the forked DNA substrate at their final desired concentrations in the assay buffer.
-
Initiate Reaction: Add 5 µL of the reaction mix to all wells.
-
Read Fluorescence: Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 525/592 nm for TAMRA) at regular intervals.
-
Data Analysis: Calculate the rate of helicase activity for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol determines the effect of this compound on the viability of cancer cells, such as the U2-OS osteosarcoma cell line.
Materials:
-
U2-OS cancer cell line
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® 2.0 Assay reagent
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed U2-OS cells into a 384-well plate at a density that allows for exponential growth throughout the assay duration (typically 500-1000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.[1][8]
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® 2.0 reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
This protocol visualizes and quantifies DNA double-strand breaks, a downstream marker of WRN inhibition.
Materials:
-
U2-OS cancer cell line
-
This compound
-
Coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-Histone H2A.X Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed U2-OS cells on coverslips in a multi-well plate. Allow them to attach overnight. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 4. WRN protein and Werner syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. medchemexpress.com [medchemexpress.com]
Protocol for Assessing NCGC00029283 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase-nuclease (WRN), a protein involved in DNA repair and replication.[1][2] Inhibition of WRN helicase activity can impair the cellular response to DNA damage and replication stress, leading to reduced cell proliferation.[2][3] This document provides detailed protocols for assessing the cytotoxic effects of this compound in vitro using three standard assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V/PI apoptosis assay for determining the mode of cell death.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| U2-OS (Osteosarcoma) | MTT | Viability | 72 | 15.8 | 88.2 |
| LDH | Cytotoxicity | 72 | 25.4 | 75.6 | |
| Annexin V | Apoptosis | 48 | 12.5 | 82.1 (Early+Late) | |
| HeLa (Cervical Cancer) | MTT | Viability | 72 | 28.3 | 81.5 |
| LDH | Cytotoxicity | 72 | 42.1 | 68.9 | |
| Annexin V | Apoptosis | 48 | 25.7 | 75.3 (Early+Late) | |
| A549 (Lung Cancer) | MTT | Viability | 72 | 55.2 | 75.9 |
| LDH | Cytotoxicity | 72 | 78.6 | 60.2 | |
| Annexin V | Apoptosis | 48 | 51.4 | 68.7 (Early+Late) |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol or 10% SDS in 0.01 M HCl)[5][6]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background.[5]
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[8]
-
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[8]
-
Add 50 µL of stop solution to each well.[8]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[11]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for NCGC00029283 in Cancer Research
Topic: NCGC00029283 for Inducing Synthetic Lethality in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of Werner syndrome helicase (WRN), a member of the RecQ helicase family crucial for maintaining genome integrity.[1][2] Emerging research has identified a synthetic lethal relationship between the inhibition of WRN's helicase activity and cancers exhibiting microsatellite instability (MSI).[3][4][5] MSI arises from a deficient DNA mismatch repair (dMMR) system, leading to an accumulation of mutations, particularly in repetitive DNA sequences.[4][6] Cancer cells with MSI become highly dependent on WRN for survival to resolve DNA replication stress.[3][4] Inhibition of WRN in these cells leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][7] These application notes provide a summary of the preclinical data and detailed protocols for investigating the synthetic lethal effects of this compound in MSI cancers.
Data Presentation
Biochemical Activity of this compound
This compound has been characterized as an inhibitor of the helicase activity of WRN and other related helicases. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (µM) |
| WRN Helicase | 2.3[1] |
| BLM Helicase | 12.5[1] |
| FANCJ Helicase | 3.4[1] |
Cellular Activity of this compound
Note: Publicly available data on the specific activity of this compound in MSI versus MSS cancer cell lines is limited. The following table is a template based on expected outcomes for a WRN inhibitor exhibiting synthetic lethality. Researchers should generate empirical data for their specific cell lines of interest.
| Cell Line | MSI Status | Cancer Type | Expected GI50 (µM) |
| HCT-116 | MSI-H | Colorectal | Low (e.g., < 5) |
| SW48 | MSI-H | Colorectal | Low (e.g., < 5) |
| LoVo | MSI-H | Colorectal | Low (e.g., < 5) |
| SW620 | MSS | Colorectal | High (e.g., > 50) |
| HT-29 | MSS | Colorectal | High (e.g., > 50) |
| RKO | MSS | Colorectal | High (e.g., > 50) |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WRN helicase is a synthetic lethal target in microsatellite unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers | bioRxiv [biorxiv.org]
- 7. PROTAC-mediated conditional degradation of the WRN helicase as a potential strategy for selective killing of cancer cells with microsatellite instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Werner Syndrome with NCGC00029283
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer. It is caused by mutations in the WRN gene, which encodes a RecQ helicase vital for maintaining genomic stability through its roles in DNA replication, repair, and recombination. The WRN protein possesses both 3' to 5' helicase and exonuclease activities. A promising small molecule inhibitor for studying the function of the WRN protein and for potential therapeutic development is NCGC00029283 . This compound has been identified as an inhibitor of the Werner syndrome helicase-nuclease (WRN) activity.[1]
These application notes provide detailed protocols for utilizing this compound to investigate cellular phenotypes associated with Werner syndrome, including helicase activity, cell proliferation, cellular senescence, and DNA damage response.
Data Presentation
Inhibitory Activity of this compound
| Target Helicase | IC50 (µM) | Reference |
| WRN | 2.3 | [2] |
| BLM | 12.5 | [2] |
| FANCJ | 3.4 | [2] |
Cellular Proliferation Effects of this compound
| Cell Line | Concentration (µM) | Incubation Time | Result | Reference |
| U2-OS | 1, 10, 100 | 24, 48, 72 h | Reduction in cell proliferation | [2] |
Experimental Protocols
In Vitro WRN Helicase Inhibition Assay (Radiometric)
This protocol is adapted from a high-throughput screening method to determine the inhibitory effect of this compound on WRN helicase activity.
Materials:
-
Full-length recombinant WRN protein
-
This compound (dissolved in DMSO)
-
Radiolabeled forked DNA substrate (FORKR)
-
Reaction Buffer (specific composition may need optimization, but a general buffer includes Tris-HCl, NaCl, MgCl₂, DTT, and ATP)
-
2X STOP dye (containing EDTA, glycerol, bromophenol blue, and xylene cyanol)
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Non-denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare serial dilutions of this compound in reaction buffer. The final DMSO concentration should be kept constant across all reactions and should not exceed 1%.
-
In a microcentrifuge tube, add 15 µL of reaction buffer.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 1 µL of full-length WRN protein (final concentration to be optimized, e.g., 1 nM).
-
Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the helicase reaction by adding 3 µL of a solution containing the radiolabeled FORKR DNA substrate (e.g., 0.5 nM final concentration) and ATP (e.g., 2 mM final concentration).
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction by adding 20 µL of 2X STOP dye.
-
Resolve the reaction products on a non-denaturing polyacrylamide gel.
-
Visualize the separated substrate and unwound DNA using a phosphorimager or autoradiography.
-
Quantify the percentage of unwound DNA to determine the helicase activity and calculate the IC50 value for this compound.
Cell Proliferation Assay in Werner Syndrome Fibroblasts
This protocol is designed to assess the effect of this compound on the proliferation of primary fibroblasts derived from Werner syndrome patients (WRN-deficient) compared to normal fibroblasts.
Materials:
-
Werner syndrome patient-derived fibroblasts (e.g., AG03141)
-
Normal human dermal fibroblasts (as a control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed Werner syndrome and normal fibroblasts into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and plot dose-response curves to determine the effect of this compound on cell viability.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay is used to determine if inhibition of WRN by this compound can modulate the premature senescence phenotype observed in Werner syndrome cells.
Materials:
-
Werner syndrome patient-derived fibroblasts
-
Normal human dermal fibroblasts
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates or chamber slides
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Microscope
Protocol:
-
Seed Werner syndrome and normal fibroblasts into 6-well plates or chamber slides and grow them to sub-confluency.
-
Treat the cells with a sub-lethal concentration of this compound (determined from the proliferation assay) or DMSO for an extended period (e.g., 7-14 days), changing the medium with fresh compound every 2-3 days.
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with the fixation solution provided in the SA-β-gal staining kit for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Prepare the SA-β-gal staining solution according to the kit's instructions and add it to the cells.
-
Incubate the cells at 37°C (without CO₂) overnight in the dark.
-
The next day, check for the development of a blue color, which indicates SA-β-gal activity.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
Under a microscope, count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.
DNA Damage Response Assay (γ-H2AX Foci Formation)
This immunofluorescence-based assay measures the formation of γ-H2AX foci, a marker for DNA double-strand breaks, to assess whether inhibiting WRN with this compound induces DNA damage.
Materials:
-
Werner syndrome patient-derived fibroblasts
-
Normal human dermal fibroblasts
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chamber slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX (phospho-S139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed Werner syndrome and normal fibroblasts onto chamber slides or coverslips and allow them to attach.
-
Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus in at least 100 cells per condition to determine the extent of DNA damage.
Mandatory Visualization
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed signaling pathway of this compound in Werner syndrome cells.
References
Application Notes and Protocols for NCGC00029283 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the high-throughput screening (HTS) assays involving the compound NCGC00029283, a known inhibitor of Werner syndrome helicase (WRN). The detailed protocols and data presented herein are intended to guide researchers in the design and execution of similar experiments for the identification and characterization of helicase inhibitors.
Introduction
This compound was identified as a potent inhibitor of the Werner syndrome helicase (WRN), a protein critically involved in DNA repair and replication.[1][2][3] Inhibition of WRN is a promising therapeutic strategy for certain cancers, particularly those with microsatellite instability.[4][5][6] This document outlines the key high-throughput screening assays used to characterize this compound, including a primary fluorometric helicase assay, a confirmatory screen, and cell-based proliferation assays.
Data Presentation
The inhibitory activity of this compound against various helicases and its effect on cancer cell proliferation are summarized below.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Werner Syndrome Helicase (WRN) | Helicase Inhibition | IC50 | 2.3 µM | [7][8][9] |
| Bloom Syndrome Helicase (BLM) | Helicase Inhibition | IC50 | 12.5 µM | [7][8][9] |
| FANCJ Helicase | Helicase Inhibition | IC50 | 3.4 µM | [7][8][9] |
| U2-OS (Osteosarcoma) | Cell Proliferation | Inhibition | Reduction in cell proliferation | [7][9] |
| HeLa (Cervical Cancer) | Cell Proliferation | Inhibition | Reduction in cell proliferation | [1] |
Mandatory Visualizations
Signaling Pathway: WRN Helicase in DNA Repair
Caption: Inhibition of WRN helicase by this compound disrupts the DNA repair pathway.
Experimental Workflow: High-Throughput Screening for WRN Inhibitors
Caption: Workflow for the identification of this compound as a WRN helicase inhibitor.
Experimental Protocols
Primary High-Throughput Fluorometric Helicase Assay (PubChem AID: 651768)
This assay identifies inhibitors of the WRN helicase by measuring the unwinding of a forked DNA substrate with a fluorescent reporter.[1][10]
Materials:
-
Enzyme: Purified GST-tagged WRN helicase domain fragment (GST-WRN500-946)
-
Substrate: Forked DNA substrate (FORKF) with a 5'-TAMRA fluorophore and a 3'-BHQ2 quencher on the same strand.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, and 2 mM ATP.
-
Compound Plates: 1536-well plates containing library compounds in DMSO.
-
Control Plates: Plates with positive (no enzyme) and negative (DMSO) controls.
-
Plate Reader: A fluorescence plate reader capable of excitation at 530 nm and emission at 580 nm.
Protocol:
-
Prepare the WRN enzyme solution by diluting the purified GST-WRN500-946 to a final concentration of 20 nM in assay buffer.
-
Prepare the FORKF DNA substrate solution to a final concentration of 100 nM in assay buffer.
-
Using a liquid handler, dispense 3 µL of the enzyme solution into each well of the 1536-well compound plates.
-
Incubate the plates at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.
-
Initiate the helicase reaction by dispensing 2 µL of the substrate solution into each well.
-
Immediately measure the fluorescence intensity at time zero (T=0) using the plate reader.
-
Incubate the plates at room temperature for 5 minutes.
-
Measure the fluorescence intensity again at time five (T=5).
-
Data Analysis: The change in fluorescence (T=5 minus T=0) is proportional to the helicase activity. Percentage inhibition is calculated relative to the DMSO controls.
Confirmatory Assay for WRN Helicase Inhibitors (PubChem AID: 720497)
This assay confirms the activity of hits identified in the primary screen.[1]
Protocol: The protocol for the confirmatory screen is identical to the primary high-throughput fluorometric helicase assay. Approximately 600 hit molecules from the primary screen were retested to confirm their inhibitory activity.[1]
Counterscreen: Thiazole Orange DNA Binding Assay (PubChem AID: 720499)
This counterscreen is performed to eliminate compounds that inhibit helicase activity by non-specifically binding to DNA.[11]
Materials:
-
Thiazole Orange (TO): A fluorescent dye that exhibits enhanced fluorescence upon binding to DNA.
-
Unlabeled DNA: A suitable DNA substrate.
-
Assay Buffer: Appropriate buffer for the DNA binding assay.
-
Compound Plates: 1536-well plates containing confirmed hits.
-
Plate Reader: A fluorescence plate reader.
Protocol:
-
Prepare a solution of Thiazole Orange and unlabeled DNA in the assay buffer.
-
Dispense the TO-DNA solution into the 1536-well compound plates.
-
Incubate at room temperature for a specified time.
-
Measure the fluorescence intensity.
-
Data Analysis: A decrease in fluorescence indicates that the compound displaces TO from the DNA, suggesting non-specific DNA binding. Compounds showing significant DNA binding are excluded from further analysis.
Counterscreen: BLM Helicase Inhibition Assay (PubChem AID: 720503)
This assay assesses the selectivity of the confirmed WRN inhibitors against the related Bloom's syndrome (BLM) helicase.[12]
Protocol: The protocol is similar to the primary WRN helicase assay, with the following modifications:
-
Enzyme: Purified BLM helicase is used instead of WRN helicase.
-
Data Analysis: The IC50 values for BLM helicase inhibition are determined and compared to the IC50 values for WRN helicase inhibition to assess selectivity.
Cell Proliferation Assay (U2-OS and HeLa Cells)
This assay determines the effect of this compound on the proliferation of cancer cell lines.[1][7][9]
Materials:
-
Cell Lines: U2-OS (human osteosarcoma) and HeLa (human cervical cancer) cells.
-
Culture Medium: Appropriate growth medium for the cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Plates: 96-well or 384-well clear-bottom tissue culture plates.
-
This compound: Stock solution in DMSO.
-
Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Plate Reader: A luminometer or spectrophotometer compatible with the chosen cell viability reagent.
Protocol:
-
Seed U2-OS or HeLa cells into the assay plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations typically range from 0 to 100 µM.[7][9]
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include DMSO-only wells as a vehicle control.
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence or absorbance using the plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell proliferation inhibition. Plot the results as a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alloriontx.com [alloriontx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Helicase Activity With Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 720499 - qHTS for Inhibitors of WRN Helicase: Thiazole Orange DNA Binding Counterscreen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. AID 720503 - qHTS for Inhibitors of WRN Helicase: BLM Helicase Counterscreen for WRN Inhibitors - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NCGC00029283 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC00029283, a Werner syndrome helicase (WRN) inhibitor.
Troubleshooting Guides
Solubility Issues
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Below are tables summarizing known solubility information and a guide to address common solubility challenges.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Comments |
| DMSO | 6.94[1][2] | 20.58[1][2] | Warming to 60°C and ultrasonication may be required. Use of new, non-hygroscopic DMSO is recommended as water content can significantly decrease solubility.[1][2] |
Qualitative Solubility Data
| Solvent | Solubility | Source |
| Alcohol | Soluble | AOBIOUS |
Troubleshooting Common Solubility Problems
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Solvent has absorbed water (especially DMSO).- Storage temperature fluctuations. | - Use fresh, anhydrous DMSO to prepare stock solutions.- Store stock solutions in tightly sealed vials at the recommended temperature.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the percentage of the organic co-solvent in the final working solution, if experimentally permissible.- Test a range of biocompatible co-solvents.- Consider the use of surfactants or other solubilizing agents, validating their compatibility with the assay. |
| Inconsistent results between experiments | - Incomplete dissolution of the compound.- Degradation of the compound in solution. | - Ensure complete dissolution of the solid compound by visual inspection before making dilutions.- Prepare fresh working solutions from a frozen stock solution for each experiment.- Refer to the stability guide below. |
Stability Issues
Understanding the stability of this compound in various conditions is essential for designing robust experiments and interpreting data correctly.
Storage Stability
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][2][3] |
| -20°C | 1 month | [1][2][3] |
Troubleshooting Common Stability Problems
| Issue | Potential Cause | Recommended Solution |
| Loss of activity over time in aqueous solution | - Hydrolysis or other forms of degradation in aqueous media. | - Prepare fresh dilutions in aqueous buffers immediately before use.- Minimize the time the compound is in an aqueous solution before being added to the experiment. |
| Inconsistent results in cell-based assays | - Degradation in cell culture medium.- Interaction with components of the medium. | - While this compound has been used in cell culture for up to 72 hours, its stability over this period has not been explicitly reported.[1][2][4] Consider time-course experiments to assess the stability of the compound's effect.- When possible, refresh the medium with a freshly prepared compound for longer experiments. |
| Potential for photodegradation | - Exposure to light. | - Protect stock and working solutions from light by using amber vials or by wrapping containers in foil. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol provides a general framework for determining the thermodynamic solubility of this compound in a solvent of interest.
-
Preparation:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, cell culture medium) in a sealed, chemically inert container. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not bind the compound.
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Protocol for Assessing Stability in Experimental Media
This protocol can be adapted to assess the stability of this compound in your specific experimental buffer or cell culture medium.
-
Preparation:
-
Prepare a solution of this compound in the desired medium at a relevant experimental concentration.
-
-
Incubation:
-
Incubate the solution under conditions that mimic your experiment (e.g., 37°C, 5% CO2). Protect from light if necessary.
-
-
Time Points:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot of the solution.
-
-
Analysis:
-
Immediately analyze the aliquot by a stability-indicating analytical method (e.g., HPLC) to quantify the remaining amount of intact this compound.
-
-
Evaluation:
-
Plot the concentration of this compound versus time to determine its degradation rate.
-
Mandatory Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting common solubility issues with this compound.
WRN Helicase Inhibition and Downstream Signaling
Caption: A simplified diagram illustrating the inhibitory action of this compound on WRN helicase and its potential impact on downstream DNA damage response pathways.
Experimental Workflow for Stability Assessment
Caption: A general workflow for conducting a stability study of this compound in an experimental medium.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in DMSO, even with warming. What should I do?
A1: First, ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can drastically reduce the solubility of many compounds.[1][2] If solubility is still an issue, try extended ultrasonication in a water bath. Ensure your stock concentration does not exceed the reported solubility limit of 6.94 mg/mL (20.58 mM).[1][2]
Q2: I observe precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. How can I prevent this?
A2: This is likely due to the low aqueous solubility of the compound. To prevent precipitation, ensure the final concentration of DMSO in your medium is sufficient to maintain solubility, but still non-toxic to your cells (typically ≤ 0.5%). If precipitation still occurs, you may need to lower the final concentration of this compound in your experiment.
Q3: How often should I prepare fresh dilutions of this compound for my experiments?
A3: It is highly recommended to prepare fresh working dilutions from a frozen, concentrated DMSO stock solution for each experiment. Avoid storing diluted aqueous solutions of the compound, as its stability in these conditions has not been well characterized and it may be prone to degradation.
Q4: Is it necessary to protect solutions of this compound from light?
A4: While specific photostability data is not available, it is good laboratory practice to protect all small molecule solutions from direct light to prevent potential photodegradation. Use amber vials or wrap your tubes and plates in aluminum foil.
Q5: Can I repeatedly freeze and thaw my DMSO stock solution of this compound?
A5: It is strongly advised to avoid repeated freeze-thaw cycles.[1][2][3] When you first prepare your stock solution, aliquot it into single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][3]
References
optimizing NCGC00029283 concentration for experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists utilizing the small molecule inhibitor, NCGC00029283, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
For initial screening, a common starting point for a novel compound like this compound is to test a wide range of concentrations. A typical approach is to perform a dose-response curve starting from a high concentration (e.g., 10-100 µM) and performing serial dilutions down to the nanomolar or even picomolar range. This will help determine the EC50/IC50 of the compound in your specific experimental system.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. For example, a 10 mM stock solution is common. To prepare this, dissolve the appropriate mass of the compound in the required volume of DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.
Q3: My this compound precipitated in the cell culture medium. What should I do?
Precipitation in aqueous media is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the cell culture medium. Try using a lower final concentration.
-
Check the final DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, as high concentrations can be toxic to cells and may also affect compound solubility.
-
Use a different solvent: While DMSO is common, other solvents like ethanol could be tested for better solubility, but their compatibility with your cell type must be verified.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods. Prepare them fresh for each experiment.
Q4: I am not observing any effect of this compound in my assay. What could be the reason?
There are several potential reasons for a lack of effect:
-
Suboptimal concentration: You may be using a concentration that is too low to elicit a biological response. Refer to the dose-response experiment described in Q1 to determine the optimal concentration range.
-
Compound inactivity: It is possible that this compound is not active in your specific experimental model or against your target of interest.
-
Compound degradation: The compound may have degraded due to improper storage or handling. Use a fresh aliquot from your stock solution.
-
Cell type and density: The effect of a compound can be highly dependent on the cell type and cell density used in the experiment. Ensure these parameters are consistent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Variability in compound concentration. 2. Inconsistent cell density or passage number. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh dilutions from a single-use aliquot for each experiment. 2. Maintain consistent cell culture conditions. 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| High background signal in the assay | 1. Compound interference with the assay detection method (e.g., autofluorescence). 2. Off-target effects of the compound. | 1. Run a control with the compound in the absence of cells or the target to check for interference. 2. If possible, use a counterscreen or a secondary assay to confirm the specificity of the observed effect. |
| Cell death at all tested concentrations | 1. The compound is cytotoxic at the tested concentrations. 2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the toxic concentration range. 2. Ensure the final solvent concentration is at a non-toxic level (typically <0.5%). |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Weigh out the required amount of this compound powder. The molecular weight of this compound should be used for accurate calculations.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
2. Dose-Response Experiment for a Cell-Based Assay
-
Cell Plating: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to prepare a range of working concentrations. For example, for a starting concentration of 100 µM, dilute the 10 mM stock 1:100. Then perform 1:10 serial dilutions from this working solution.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Perform your specific assay to measure the biological response of interest (e.g., cell viability, protein expression, enzyme activity).
-
Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for this compound.
common problems with NCGC00029283 in assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using NCGC00029283 in biochemical and cellular assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the relevant signaling pathways.
Troubleshooting Guides and FAQs
This section addresses common problems and questions that may arise during experiments with this compound.
| Question | Answer |
| 1. My IC50 value for this compound is different from the published values. What could be the reason? | Several factors can influence the IC50 value: * Assay Conditions: Differences in buffer components (e.g., ATP concentration, ionic strength), temperature, and incubation time can alter enzyme kinetics and inhibitor potency. * Enzyme Concentration: The concentration of the WRN helicase used in the assay can affect the apparent IC50. * Substrate Concentration: The concentration of the DNA substrate can impact the measured inhibitory activity. * Compound Purity and Handling: Ensure the purity of your this compound stock and proper storage to avoid degradation. Repeated freeze-thaw cycles should be avoided.[1] * Instrumentation: Differences in the sensitivity and settings of detection instruments (e.g., fluorescence plate readers) can lead to variations. |
| 2. I am observing high background noise or a weak signal in my fluorescence-based helicase assay. What should I do? | High background or a weak signal can be due to: * Autofluorescence of the Compound: Test the fluorescence of this compound alone at the concentrations used in the assay. * Contaminated Reagents: Use fresh, high-quality reagents and buffers. * Sub-optimal DNA Substrate: Verify the integrity and annealing of your fluorescently labeled DNA substrate. * Incorrect Filter Settings: Ensure your plate reader's excitation and emission wavelengths are correctly set for your fluorophore. * Low Enzyme Activity: Confirm the activity of your recombinant WRN helicase. |
| 3. I suspect my results are being affected by off-target effects. How can I confirm this? | This compound has been shown to inhibit other helicases, such as BLM and FANCJ, albeit at higher concentrations.[1] To investigate off-target effects: * Counter-Screening: Test the compound against other related helicases to determine its selectivity profile. * Orthogonal Assays: Use a different assay format (e.g., an ATPase activity assay) to confirm the inhibition of WRN helicase. * Cellular Phenotypes: In cellular assays, compare the observed phenotype with known effects of inhibiting other potential targets. |
| 4. What is the best way to prepare and store this compound? | This compound is soluble in DMSO.[1] For stock solutions, dissolve the compound in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM), aliquot it into single-use vials, and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
| 5. I am seeing inconsistent results between experimental replicates. What are the possible causes? | Inconsistent results can stem from: * Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated compounds and enzymes. * Incomplete Mixing: Thoroughly mix all reagents in the assay wells. * Plate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. * Temperature Gradients: Ensure uniform temperature across the assay plate during incubation. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| WRN Helicase | 2.3[1] |
| BLM Helicase | 12.5[1] |
| FANCJ Helicase | 3.4[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
| U2-OS | Cell Proliferation | 0-100 | 24-72 | Reduction in cell proliferation[1] |
Experimental Protocols
In Vitro WRN Helicase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring WRN helicase activity.[2]
Materials:
-
Recombinant human WRN protein
-
This compound
-
Forked DNA substrate with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., BHQ1) on the other
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
ATP solution (100 mM)
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Reaction Setup:
-
Add 20 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the diluted WRN enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate the Reaction:
-
Prepare a master mix containing the forked DNA substrate and ATP in Assay Buffer.
-
Add 10 µL of the master mix to all wells to initiate the reaction. The final concentrations should be optimized for your specific assay conditions (e.g., 20 nM DNA substrate, 2 mM ATP).
-
-
Data Acquisition: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for FAM) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
WRN Helicase in DNA Damage Response
Caption: Role of WRN helicase in the DNA damage response pathway and the inhibitory effect of this compound.
Experimental Workflow for IC50 Determination
References
Technical Support Center: NCGC00029283 Treatment Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NCGC00029283, a Werner syndrome helicase (WRN) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Werner syndrome helicase-nuclease (WRN), a protein crucial for DNA repair and replication.[1][2][3] It also exhibits inhibitory activity against Bloom syndrome (BLM) and Fanconi anemia group J (FANCJ) helicases, though with a higher IC50 value for BLM.[1][3] By inhibiting WRN, this compound can induce synthetic lethality in cancer cells with specific DNA repair deficiencies, particularly those with microsatellite instability (MSI).[4][5]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be kept as a solid at -20°C for up to several years.[6] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][7][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][8]
Q3: In which cancer cell types is this compound expected to be most effective?
A3: this compound is expected to be most effective in cancer cells with microsatellite instability (MSI-H).[4][5] These cells have a deficient mismatch repair (MMR) system and are highly dependent on WRN for survival to resolve replication stress.[9][10] Therefore, inhibiting WRN in MSI-H cells leads to the accumulation of DNA damage and cell death.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. DMSO Concentration: Final DMSO concentration in the assay is too high (should not exceed 1%).[2] 3. Cell Line Variability: Different cell lines, even with the same MSI status, can exhibit varying sensitivity. 4. Assay Conditions: Variations in incubation time, cell seeding density, or reagent concentrations. | 1. Prepare fresh stock solutions and aliquot for single use.[3][8] 2. Ensure the final DMSO concentration in your assay is kept consistent and below 1%.[2] 3. Use a consistent and well-characterized cell line for your experiments. 4. Standardize your assay protocol, including all incubation times and reagent concentrations. |
| Low or no inhibition of cell proliferation observed | 1. Cell Line is not dependent on WRN: The chosen cell line may be microsatellite stable (MSS) or have other compensatory DNA repair pathways.[4][5] 2. Suboptimal Compound Concentration: The concentration range of this compound used may be too low. 3. Incorrect Assay Duration: The treatment duration may be too short to observe a significant effect on cell proliferation. | 1. Confirm the MSI status of your cell line. Consider using a positive control MSI-H cell line (e.g., HCT116, SW48).[9] 2. Perform a dose-response experiment with a wider concentration range of this compound. 3. Increase the treatment duration (e.g., 48-72 hours) and perform a time-course experiment.[9][10] |
| High background signal in helicase activity assay | 1. Contamination: Reagents or plates may be contaminated. 2. Non-specific binding: The fluorescent DNA substrate may be binding to the plate or other components. 3. Incorrect buffer composition: The assay buffer may not be optimal for the assay. | 1. Use sterile techniques and fresh reagents. 2. Use low-binding plates.[2] 3. Ensure the assay buffer composition is correct as per the recommended protocol. |
| Precipitation of this compound in aqueous solution | 1. Poor Solubility: this compound is soluble in DMSO but has limited solubility in aqueous solutions.[6] | 1. Prepare a high-concentration stock solution in DMSO and then dilute it in the assay medium. Ensure the final DMSO concentration is low.[2] |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) |
| WRN Helicase | 2.3[1][3] |
| FANCJ Helicase | 3.4[1][3] |
| BLM Helicase | 12.5[1][3] |
Experimental Protocols
In Vitro WRN Helicase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available WRN helicase assay kits and is suitable for determining the in vitro inhibitory activity of this compound. The assay measures the unwinding of a forked DNA substrate labeled with a fluorophore and a quencher. Helicase activity separates the strands, leading to an increase in fluorescence.[2]
Materials:
-
Recombinant human WRN protein
-
This compound (dissolved in DMSO)
-
Forked DNA substrate (e.g., with 5'-TAMRA and 3'-BHQ2 modifications)
-
Assay Buffer (e.g., 4x WRN Buffer)
-
DTT (0.5 M)
-
ATP solution (200 mM)
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader (Ex/Em = 525/592 nm for TAMRA)
Protocol:
-
Prepare 1x Complete WRN Buffer: Dilute the 4x WRN Buffer to 1x with distilled water and add DTT to a final concentration of 1 mM. Keep on ice.[2]
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in 1x Complete WRN Buffer. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Prepare WRN enzyme solution: Dilute the recombinant WRN protein to the desired concentration (e.g., 2.5 ng/µL) in 1x Complete WRN Buffer. Keep on ice.[2]
-
Assay Plate Setup:
-
Add WRN enzyme: Add 40 µL of the diluted WRN enzyme solution to the test and positive control wells.[2]
-
Prepare reaction mix:
-
Initiate the reaction: Add 5 µL of the ATP/DNA substrate master mix to all wells.[2]
-
Read fluorescence: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a fluorescence plate reader.[2]
-
Data analysis: Calculate the rate of helicase activity for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of MSI-H and MSS cancer cell lines.
Materials:
-
MSI-H and MSS cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DMSO (for compound dilution)
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® 2.0 Assay (Promega)
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells in 40 µL of their respective growth medium at a density that ensures they remain in the exponential growth phase for the duration of the assay (typically 500-2000 cells/well).[11]
-
Compound Preparation and Addition: Prepare a serial dilution of this compound in DMSO. Add the compound dilutions to the assay plates. The final DMSO concentration should not exceed 0.1%.[11]
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[11]
-
Viability Measurement:
-
Data Acquisition: Measure luminescence using a plate reader.[11]
-
Data Analysis:
-
Subtract the background luminescence from medium-only wells.[11]
-
Normalize the data to DMSO-treated control wells (representing 100% viability).[11]
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.[11]
-
Visualizations
Caption: this compound inhibits WRN, leading to unresolved replication stress and apoptosis in MSI-H cancer cells.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
troubleshooting off-target effects of NCGC00029283
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Werner syndrome helicase-nuclease (WRN) inhibitor, NCGC00029283. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
This compound is a small molecule inhibitor primarily targeting the Werner syndrome helicase-nuclease (WRN).[1][2] However, it also exhibits inhibitory activity against other related helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).[1][2] These are considered the principal off-target effects.
Q2: What are the reported IC50 values for this compound against its primary and off-targets?
The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.
| Target | IC50 (μM) |
| WRN | 2.3 |
| BLM | 12.5 |
| FANCJ | 3.4 |
Data sourced from MedchemExpress and TargetMol.[1][2][3][4]
Q3: My cells are showing a reduction in proliferation, but I'm not sure if it's a specific effect of WRN inhibition. How can I troubleshoot this?
Observed anti-proliferative effects can be a result of on-target WRN inhibition or off-target activities.[5] To dissect these effects, consider the following:
-
Dose-response analysis: Perform a dose-response experiment and compare the concentration at which you observe cellular effects with the IC50 values for WRN, BLM, and FANCJ. Effects occurring at concentrations closer to the IC50 of off-targets may suggest their involvement.
-
Genetic knockdown/knockout controls: Use siRNA, shRNA, or CRISPR/Cas9 to deplete WRN, BLM, and FANCJ individually and in combination. Comparing the phenotype of this compound treatment with the phenotype of genetic depletion can help attribute the observed effects to a specific target.
-
Rescue experiments: In cells with depleted endogenous WRN, ectopic expression of a resistant WRN mutant should rescue the on-target effects of the compound.
-
Cell line selection: The cellular response to this compound can be dependent on the genetic background, such as p53 or telomerase status.[5] Using a panel of cell lines with different genetic backgrounds can help to understand the context-dependent effects.
Q4: I am observing significant DNA damage in my experiments. Is this an expected outcome?
Yes, the inhibition of WRN, a key enzyme in DNA repair and replication, can lead to the accumulation of DNA damage.[6][7] Specifically, inhibition of WRN helicase activity can lead to stalled replication forks and double-strand breaks (DSBs).[7][8] You can monitor DNA damage using markers like γ-H2AX and p53 phosphorylation.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent results in helicase activity assays.
-
Potential Cause: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Enzyme and Substrate Concentration: Ensure you are using the recommended concentrations of recombinant WRN protein and DNA substrate. A typical radiometric helicase assay might use 1 nM of full-length WRN and 0.5 nM of a forked DNA substrate (FORKR).[5]
-
ATP Concentration: Verify the ATP concentration in your reaction buffer. Helicase activity is ATP-dependent.
-
Compound Solubility: this compound is soluble in DMSO.[1] Ensure the final DMSO concentration in your assay is low and consistent across all conditions, as high concentrations can inhibit enzyme activity.
-
Positive and Negative Controls: Always include a known WRN inhibitor as a positive control and a vehicle-only (DMSO) control as a negative control.
-
Problem 2: High cellular toxicity observed at expected effective concentrations.
-
Potential Cause: Off-target effects or non-specific toxicity.
-
Troubleshooting Steps:
-
Evaluate Off-Target Inhibition: As this compound also inhibits BLM and FANCJ, the observed toxicity might be due to the simultaneous inhibition of these helicases. Consider the genetic background of your cell line regarding its dependency on these helicases.
-
Cell Viability Assays: Use multiple cell viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) to confirm the toxicity.
-
Time-course experiment: Assess cell viability at different time points to distinguish between acute toxicity and cytostatic effects.
-
Lower Compound Concentration: Try using the lowest effective concentration of this compound that still shows a significant on-target effect.
-
Experimental Protocols
Radiometric Helicase Assay
This protocol is adapted from methodologies used to characterize WRN helicase inhibitors.[5]
-
Substrate Preparation: Prepare a 32P-labeled forked DNA substrate (FORKR). This is typically done by labeling an oligonucleotide with γ-32P-ATP using T4 polynucleotide kinase and annealing it to a complementary strand.
-
Reaction Setup:
-
Prepare a reaction mix containing reaction buffer, 2 mM ATP, and 0.5 nM of the radiolabeled FORKR substrate.
-
Add recombinant full-length WRN protein to a final concentration of 1 nM.
-
Add varying concentrations of this compound (or DMSO vehicle control).
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Quenching: Stop the reaction by adding a stop buffer containing SDS, EDTA, and loading dye.
-
Analysis: Resolve the reaction products on a non-denaturing polyacrylamide gel. The unwound single-stranded DNA will migrate faster than the double-stranded substrate. Visualize the bands using autoradiography and quantify the percentage of unwound substrate.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent NCGC00029283 degradation in solution
This technical support center provides guidance on the proper handling, storage, and use of NCGC00029283 to minimize degradation in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines. For long-term storage, the solid powder form of the compound should be stored at -20°C, where it can be stable for up to three years.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for a maximum of six months, or at -20°C for up to one month.[1][2][3][4] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] The solubility in DMSO is 6.94 mg/mL (20.58 mM).[1][2] To achieve this, ultrasonic treatment, warming, and heating to 60°C may be necessary.[1][2] It is important to use a fresh, high-quality grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility and stability of the compound.[1][2]
Q3: How can I prevent degradation of this compound in my experimental setup?
A3: Beyond proper storage, several factors in your experimental workflow can influence the stability of this compound. These include the pH of your buffers, exposure to light, and the presence of reactive chemicals. It is advisable to prepare fresh dilutions from your stock solution for each experiment. Minimize the time the compound spends in aqueous solutions at room temperature. If you suspect degradation, it is recommended to perform a quality control check, such as HPLC-MS, to assess the purity of your solution.
Troubleshooting Guide
If you are observing inconsistent or unexpected results in your experiments with this compound, the compound may be degrading. This guide will help you troubleshoot potential causes of degradation.
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Storage Temperature | Maximum Storage Duration | Key Recommendations |
| Solid Powder | -20°C | 3 years[1][2] | Store in a tightly sealed container in a dry environment. |
| Stock Solution (in DMSO) | -80°C | 6 months[1][2][3][4] | Aliquot to avoid repeated freeze-thaw cycles.[1][2][4] Use fresh, high-quality DMSO.[1][2] |
| -20°C | 1 month[1][2][3][4] | Aliquot to avoid repeated freeze-thaw cycles.[1][2][4] Use fresh, high-quality DMSO.[1][2] | |
| Working Dilutions (Aqueous Buffer) | Prepare Fresh | Use Immediately | Minimize exposure to light and non-optimal pH. |
Experimental Protocol: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a general method for assessing the stability of this compound in your experimental buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound solid or stock solution in DMSO
-
Your experimental aqueous buffer (e.g., PBS, TRIS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector or mass spectrometer (MS)
-
C18 HPLC column
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in high-quality DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution into your experimental aqueous buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects stability.
-
-
Time-Zero (T0) Sample:
-
Immediately after preparing the aqueous solution, take an aliquot and inject it into the HPLC system. This will serve as your baseline (T0) measurement of the intact compound.
-
-
Incubation:
-
Incubate the remaining aqueous solution under the conditions of your experiment (e.g., 37°C, room temperature, protected from light).
-
-
Time-Point Samples:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC system.
-
-
HPLC Analysis:
-
Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of this compound at an appropriate UV wavelength (a wavelength scan can determine the optimal wavelength) or by mass spectrometry.
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T0 sample.
-
Plot the percentage of intact compound versus time to determine the stability profile.
-
Visual Guides
Troubleshooting Workflow for this compound Degradation
Caption: A troubleshooting workflow to identify and resolve potential causes of this compound degradation.
Signaling Pathway of WRN Inhibition
This compound is an inhibitor of the Werner syndrome (WRN) helicase.[3][5] Inhibition of WRN helicase activity can lead to the accumulation of DNA damage and is synthetically lethal in microsatellite instable (MSI) cancer cells. Recent studies suggest that inhibition of WRN can lead to its degradation via the ubiquitin-proteasome system.[6]
Caption: Simplified diagram of the mechanism of action for this compound.
References
Technical Support Center: Addressing Resistance to NCGC00029283 and other WRN Helicase Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Werner syndrome helicase (WRN) inhibitor, NCGC00029283, and other molecules in its class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other WRN inhibitors?
A1: this compound is a small molecule inhibitor of the Werner syndrome helicase (WRN), a protein crucial for DNA repair and maintenance of genomic stability.[1][2][3][4] These inhibitors function based on the principle of synthetic lethality.[5] In cancer cells with microsatellite instability (MSI), which have a deficient DNA mismatch repair (dMMR) system, the cells become highly dependent on WRN for survival.[6][7] By inhibiting WRN's helicase activity, these compounds lead to an accumulation of DNA damage, replication stress, and ultimately, cell death in MSI cancer cells, while largely sparing healthy cells.[6][7][8]
Q2: Our MSI cancer cell line, initially sensitive to this compound, has developed resistance. What is the most likely cause?
A2: The predominant mechanism of acquired resistance to WRN inhibitors is the development of on-target mutations within the helicase domain of the WRN gene.[6][9][10][11] These mutations can interfere with the binding of the inhibitor to the WRN protein, thereby reducing the drug's efficacy.[6][9][10]
Q3: If our cells develop resistance to this compound, will they be resistant to all other WRN inhibitors?
A3: Not necessarily. While some mutations in the WRN gene can cause broad cross-resistance to multiple WRN inhibitors, other mutations may confer resistance to a specific inhibitor while retaining sensitivity to others.[10] This is dependent on the specific mutation and the binding mode of the different inhibitors. For example, the I852F mutation has been shown to confer resistance to the WRN inhibitor HRO761, while cells with this mutation remain sensitive to VVD-133214.[10]
Q4: Are there any known bypass pathways that can be upregulated to cause resistance?
A4: Current research, including genome-wide CRISPR screens, has not identified significant genetic bypass mechanisms for WRN dependency in MSI cells.[10][12] This suggests that on-target mutations are the primary driver of acquired resistance. However, pharmacogenomic profiling has identified SMARCAL1, a chromatin remodeler, as a modulator of sensitivity to WRN inhibitors, though its precise role in resistance is still under investigation.[10][12]
Q5: Could mutations in genes like TP53 contribute to resistance to WRN inhibitors?
A5: Current evidence does not support a role for TP53 mutations in conferring resistance to WRN inhibitors.[7][8] The synthetic lethal relationship between WRN inhibition and MSI appears to be independent of p53 status.
Troubleshooting Guide
Problem 1: Decreased sensitivity to this compound in a previously sensitive MSI cell line.
Potential Cause: Development of acquired resistance through on-target WRN mutations.
Troubleshooting Steps:
-
Sequence the WRN gene: Isolate genomic DNA from both the parental (sensitive) and resistant cell populations. Amplify and sequence the helicase domain of the WRN gene to identify potential mutations.
-
Perform cross-resistance studies: Test the resistant cell line against a panel of structurally distinct WRN inhibitors to determine the resistance profile.
-
Consider combination therapies: Explore the efficacy of combining this compound with other agents, such as chemotherapy or immunotherapy, which may overcome resistance.[6]
Quantitative Data Summary
Table 1: IC50 Values of this compound against various helicases.
| Helicase | IC50 (µM) |
| WRN | 2.3[1][4] |
| BLM | 12.5[1][4] |
| FANCJ | 3.4[1][4] |
Table 2: Known WRN mutations conferring resistance to specific inhibitors.
| Mutation | Inhibitor(s) Conferring Resistance | Inhibitor(s) Retaining Sensitivity |
| G729D | Broad cross-resistance[10] | Not specified |
| I852F | HRO761[10] | VVD-133214[10] |
Key Experimental Protocols
Protocol 1: Identification of WRN Gene Mutations in Resistant Cancer Cells
Objective: To identify mutations in the WRN helicase domain that may confer resistance to this compound.
Methodology:
-
Genomic DNA Isolation: Extract genomic DNA from both the parental (sensitive) and the resistant cancer cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the coding sequence of the WRN helicase domain using high-fidelity DNA polymerase and primers designed to flank the region.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing or next-generation sequencing (NGS).
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference human WRN gene sequence to identify any mutations.
Protocol 2: Assessment of Cross-Resistance to a Panel of WRN Inhibitors
Objective: To determine if resistance to this compound extends to other WRN inhibitors.
Methodology:
-
Cell Culture: Plate the parental and resistant cell lines in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and other structurally diverse WRN inhibitors for 72 hours.
-
Cell Viability Assay: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values for each inhibitor in both the parental and resistant cell lines and compare the fold-change in resistance.
Visualizations
Caption: Mechanism of action of this compound in MSI cancer cells.
Caption: On-target mutations in WRN lead to drug resistance.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 6. news-medical.net [news-medical.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 11. researchgate.net [researchgate.net]
- 12. aminer.cn [aminer.cn]
NCGC00029283 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control, purity assessment, and effective experimental use of NCGC00029283, a Werner syndrome helicase-nuclease (WRN) inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Werner syndrome helicase-nuclease (WRN).[1][2] It also shows inhibitory activity against Bloom syndrome protein helicase (BLM) and Fanconi anemia group J protein helicase (FANCJ).[1][2] WRN helicase is a crucial enzyme for maintaining genomic stability, particularly in resolving DNA replication stress. In cancer cells with microsatellite instability (MSI), which are deficient in mismatch repair pathways, there is a heightened reliance on WRN for survival. Inhibition of WRN in these cells leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality induced by this compound in MSI-H cancer cells.
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Stock Solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.[4]
-
Solid Form: Store at -20°C for long-term storage.
3. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO.[5] Gentle warming to 60°C and ultrasonication can aid in dissolution.[5]
| Concentration | Solvent | Mass (for 1 mL) |
| 1 mM | DMSO | 0.337 mg |
| 5 mM | DMSO | 1.685 mg |
| 10 mM | DMSO | 3.37 mg |
Note: The molecular weight of this compound is 337.37 g/mol .
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for reproducible experimental results. While vendor-provided data offers initial quality metrics, independent verification is recommended.
Purity Data:
| Parameter | Specification | Source |
| Purity | 98.88% | [6] |
Recommended QC Experiments:
-
High-Performance Liquid Chromatography (HPLC): To verify the purity of the compound. A single sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Experimental Protocols
Below are generalized protocols for key experiments involving WRN helicase inhibitors. These should be optimized for your specific experimental setup.
Protocol 1: In Vitro Helicase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the DNA unwinding activity of WRN helicase.
Caption: Workflow for a fluorescence-based in vitro helicase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the diluted WRN enzyme to the assay buffer. Add the this compound dilutions or DMSO (as a vehicle control). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add a master mix containing ATP and the forked DNA substrate labeled with a fluorophore and a quencher to all wells.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader. Helicase activity will separate the DNA strands, leading to an increase in fluorescence.
-
Data Analysis: Calculate the rate of helicase activity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed MSI-H and MSS cancer cell lines in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure the ATP content, which correlates with the number of viable cells.
-
Data Analysis: Normalize the results to the DMSO control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no compound activity | Compound Degradation: Improper storage or repeated freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored stock solution. Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
| Solubility Issues: Compound precipitation in aqueous assay buffers. | Ensure the final DMSO concentration in the assay is consistent and does not exceed recommended levels (typically <0.5%). Use newly opened, anhydrous DMSO for stock preparation as hygroscopic DMSO can affect solubility.[5] | |
| Inconsistent results between experiments | Batch-to-Batch Variability: Differences in the purity or activity of this compound batches. | Qualify each new batch of the compound with a standard set of QC experiments (e.g., HPLC, MS) and a functional assay to ensure consistency. |
| Assay Variability: Inconsistent pipetting, cell seeding density, or reagent preparation. | Standardize all assay parameters. Use positive and negative controls in every experiment. For assay quality control, the Z' factor can be calculated to assess assay performance.[7] | |
| High background in helicase assay | Non-specific Inhibition: At high concentrations, some compounds can act as protein aggregators. | Perform counter-screens or secondary assays to rule out non-specific mechanisms of inhibition. Test the compound against other helicases to assess specificity.[8] |
| DNA Binding: The compound may be binding to the DNA substrate rather than the enzyme. | Design experiments to test for DNA binding, such as electrophoretic mobility shift assays (EMSAs). | |
| Unexpected cellular toxicity | Off-Target Effects: The compound may be inhibiting other cellular targets. | Review literature for known off-target activities. This compound has been noted to have some activity against polymerases in high-throughput screens.[7] Compare the cytotoxic effects in different cell lines. |
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of NCGC00029283 on WRN
This guide provides a comprehensive comparison of the Werner syndrome helicase (WRN) inhibitor NCGC00029283 with other alternative inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the validation process and the underlying biological pathways.
Introduction to WRN Inhibition
The Werner syndrome ATP-dependent helicase (WRN) is a crucial enzyme involved in maintaining genomic stability through its roles in DNA repair, replication, and recombination.[1] Its deficiency leads to Werner syndrome, a rare genetic disorder characterized by premature aging and a predisposition to cancer. In recent years, WRN has emerged as a promising therapeutic target, particularly in cancers with microsatellite instability (MSI), where a synthetic lethal relationship exists.[2] This has spurred the development of various WRN inhibitors, each with distinct mechanisms and potencies. This guide focuses on validating the inhibitory effect of this compound and comparing it against other known WRN inhibitors.
Performance Comparison of WRN Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative WRN inhibitors. This allows for a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of WRN Inhibitors
| Inhibitor | Type | Target | IC50 (WRN Helicase) | Selectivity (IC50) | Key Features |
| This compound | Non-covalent | WRN Helicase | 2.3 µM[3][4] | BLM (12.5 µM), FANCJ (3.4 µM)[3][4] | Identified through high-throughput screening. |
| NSC 19630 | Non-covalent | WRN Helicase | ~20 µM[5] | Specific for WRN over BLM and RECQ1.[5] | Impairs cell proliferation in a WRN-dependent manner.[5] |
| GSK_wrn3 | Covalent | Cys727 | pIC50 = 8.6[2] | Highly selective over other RecQ helicases (BLM, RECQ1, RECQ5).[2] | Potent and highly selective covalent inhibitor.[2] |
| VVD-214 | Covalent | Cys727 | 142 nM[2] | Selective for WRN over BLM helicase.[2] | Covalent allosteric inhibitor in clinical development.[2] |
Table 2: Cellular Activity of WRN Inhibitors
| Inhibitor | Cell Line | Assay | Effect |
| This compound | U2-OS | Cell Proliferation | Reduction in cell proliferation at 1, 10, and 100 µM over 24-72h.[3] |
| NSC 19630 | HeLa | Cell Proliferation | Inhibits cell proliferation in a WRN-dependent manner.[5] |
| NSC 19630 | HeLa | DNA Damage | Induces γ-H2AX foci, indicating DNA double-strand breaks.[5] |
| GSK_wrn3 | MSI-H cell lines | Cell Viability | Potent inhibition of cell viability.[2] |
| VVD-214 | MSI-H cell lines | Cell Viability | Effective inhibition of cell growth.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radiometric Helicase Assay
Objective: To determine the in vitro inhibitory effect of a compound on the helicase activity of purified WRN protein.
Principle: This assay measures the unwinding of a radiolabeled forked DNA substrate by the WRN helicase. The separation of the duplex DNA is visualized and quantified by gel electrophoresis.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer (25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA), the test compound at various concentrations (or DMSO as a vehicle control), and purified recombinant full-length WRN protein (e.g., 1 nM).
-
Pre-incubation: Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding the radiolabeled forked DNA substrate (e.g., 0.5 nM) and ATP (e.g., 2 mM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Termination: Stop the reaction by adding a stop dye solution containing EDTA, glycerol, and loading dyes.
-
Analysis: Separate the reaction products on a non-denaturing polyacrylamide gel. Visualize the separated substrate and unwound DNA strands using autoradiography.
-
Quantification: Quantify the percentage of unwound DNA for each inhibitor concentration to determine the IC50 value.[6]
Cell Proliferation Assay (U2-OS Cells)
Objective: To assess the effect of a WRN inhibitor on the proliferation of the U2-OS osteosarcoma cell line.
Principle: This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates an anti-proliferative effect.
Protocol:
-
Cell Culture: Culture U2-OS cells in DMEM supplemented with 10% FBS, 2 mM L-Glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO₂ incubator.[7]
-
Seeding: Seed the U2-OS cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound at 1, 10, 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment:
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the WRN signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: WRN's role in DNA repair and replication stress.
The diagram above illustrates the central role of the WRN protein in two critical cellular processes: DNA double-strand break (DSB) repair and the maintenance of replication fork stability. In response to DSBs, WRN interacts with key proteins of both the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) pathways, such as Ku70/80, DNA-PKcs, and the MRE11/RAD50/NBS1 (MRN) complex.[10][11] When replication forks stall, a condition known as replication stress, WRN is activated by the checkpoint kinases ATM and ATR to prevent fork collapse and promote their restart, thereby safeguarding genomic integrity.[12][13]
Caption: Workflow for WRN inhibitor validation.
The validation of a WRN inhibitor typically follows a multi-step process, as depicted in the workflow diagram. It begins with in vitro screening to identify initial hits, followed by biochemical assays to determine their potency (IC50) against the purified WRN protein. Promising compounds then advance to cell-based assays to evaluate their effects on cell proliferation (GI50) and their ability to induce DNA damage, a hallmark of WRN inhibition. Finally, preclinical candidates are tested in in vivo models, such as xenografts, to assess their efficacy in a more complex biological system.
References
- 1. WRN protein and Werner syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. e-century.us [e-century.us]
- 9. iosrjournals.org [iosrjournals.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. oaepublish.com [oaepublish.com]
- 12. The Werner syndrome protein: linking the replication checkpoint response to genome stability | Aging [aging-us.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to WRN Helicase Inhibitors: NCGC00029283 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome (WRN) helicase has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). This vulnerability has spurred the development of small molecule inhibitors aimed at exploiting this dependency for therapeutic benefit. This guide provides an objective comparison of the early-stage inhibitor NCGC00029283 against other notable WRN helicase inhibitors, supported by experimental data to inform research and development decisions.
Performance Comparison of WRN Helicase Inhibitors
The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound in comparison to other well-characterized WRN helicase inhibitors.
Table 1: Biochemical Potency and Selectivity of WRN Helicase Inhibitors
| Inhibitor | WRN IC50 (μM) | BLM IC50 (μM) | FANCJ IC50 (μM) | Selectivity Notes |
| This compound | 2.3[1][2] | 12.5[1][2] | 3.4[1][2] | Moderate selectivity for WRN over BLM. |
| NSC 19630 | - | - | - | Reported to be specific for WRN over other helicases like BLM, FANCJ, RECQ1, RecQ, UvrD, or DnaB.[3] |
| NSC 617145 | - | - | - | A structural analog of NSC 19630 with reported greater potency.[4] |
| GSK_WRN3 | pIC50 = 8.6 | Inactive | - | High selectivity over other RecQ helicases (BLM, RECQ1, RECQL5).[5] |
| GSK_WRN4 | pIC50 = 7.6 | Inactive | - | High selectivity over other RecQ helicases.[6] |
| RO7589831 (VVD-214) | IC50 = 0.142 | - | - | Selective for WRN over BLM helicase.[7] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Cellular Activity of WRN Helicase Inhibitors
| Inhibitor | Cell Line | MSI Status | Effect |
| This compound | U2-OS | MSS | Reduction in cell proliferation.[1] |
| NSC 19630 | HeLa, U2-OS | MSS | Inhibition of cell proliferation, induction of apoptosis in a WRN-dependent manner.[3][8] |
| HTLV-1 transformed leukemia cells | - | Induces S-phase cell cycle arrest and apoptosis.[4][9] | |
| GSK_WRN3 & GSK_WRN4 | Various MSI-H cell lines (e.g., HCT116, SW48) | MSI-H | Selective inhibition of cell growth compared to MSS cell lines.[6] |
| RO7589831 (VVD-214) | HCT116 | MSI-H | Selective cellular growth inhibition (GI50 = 0.22 μM).[10] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of WRN helicase inhibitors and a typical experimental workflow for their evaluation.
Caption: Synthetic lethality of WRN helicase inhibition in MSI-H cancer cells.
Caption: General experimental workflow for evaluating WRN helicase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Radiometric Helicase Assay
This assay is a gold standard for measuring the unwinding activity of helicases.
Objective: To determine the in vitro inhibitory activity of a compound on WRN helicase.
Materials:
-
Recombinant full-length human WRN protein.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Forked DNA substrate (FORKR) radiolabeled (e.g., with ³²P).
-
Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 2.5 μg/ml calf thymus DNA.
-
ATP solution (e.g., 2 mM final concentration).
-
2X STOP dye: EDTA, glycerol, bromophenol blue, and xylene cyanol.
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager for visualization and quantification.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding 15 μL of reaction buffer.
-
Add 1 μL of the test compound at various concentrations (e.g., 0.5–100 μM final concentration) or DMSO as a vehicle control.
-
Add 1 μL of WRN protein (e.g., 1 nM final concentration) to each reaction and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 3 μL of a substrate mix containing the radiolabeled FORKR DNA substrate (e.g., 0.5 nM final concentration) and ATP (e.g., 2 mM final concentration).
-
Incubate the reactions at 37°C for 15 minutes.
-
Stop the reactions by adding 20 μL of 2X STOP dye.
-
Resolve the reaction products (unwound single-stranded DNA and double-stranded substrate) on a native polyacrylamide gel.
-
Visualize the gel using a phosphorimager and quantify the amount of unwound substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Objective: To assess the effect of WRN inhibitors on the viability of cancer cell lines.
Materials:
-
MSI-H and MSS cancer cell lines.
-
Appropriate cell culture medium and supplements.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Opaque-walled 96- or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined density in their respective growth medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and typically below 0.5%. Add the diluted compounds to the cells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from wells containing medium only.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to BLM Helicase Inhibitors: NCGC00029283 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NCGC00029283 and other prominent inhibitors of Bloom (BLM) helicase, a critical enzyme in maintaining genomic stability. Elevated expression of BLM is observed in numerous cancers, making it a compelling target for therapeutic intervention. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these inhibitors for research and drug development purposes.
Introduction to BLM Helicase
Bloom syndrome RecQ like helicase (BLM) is a member of the RecQ family of DNA helicases, essential for DNA replication, recombination, and repair.[1] It functions as a 3'-5' ATP-dependent DNA helicase, unwinding various DNA secondary structures that can impede these processes.[1] A key role of BLM is the dissolution of double Holliday junctions in concert with topoisomerase IIIα (TopoIIIα), RMI1, and RMI2, forming the BTRR complex.[1][2] Dysregulation of BLM is linked to genomic instability and is a hallmark of Bloom syndrome, a rare autosomal recessive disorder characterized by a predisposition to cancer.[3] Furthermore, overexpression of BLM has been documented in various cancers, often correlating with poor prognosis, thus highlighting its potential as a therapeutic target.[1][4][5]
Comparative Analysis of Inhibitor Potency and Selectivity
The development of small molecule inhibitors targeting BLM helicase offers a promising avenue for cancer therapy. This section provides a quantitative comparison of this compound with other notable BLM helicase inhibitors.
| Inhibitor | Primary Target(s) | IC50 (BLM) | IC50 (Other Targets) | Mechanism of Action | Reference |
| This compound | WRN, BLM, FANCJ | 12.5 µM | WRN: 2.3 µM, FANCJ: 3.4 µM | Not fully characterized | [6][7] |
| ML216 | BLM | 1.8 µM - 4 µM | WRN: ~5 µM | Competitive inhibitor of DNA binding | [8][9] |
| AO/854 | BLM | Not specified | Not specified | Competitive inhibitor of BLM-DNA interaction | [10] |
| Isaindigotone Derivatives | BLM | Not specified | Not specified | Attenuates DNA damage-dependent recruitment of BLM | [1] |
| Quinazolinone Derivatives | BLM | Not specified | Not specified | Not fully characterized | [1] |
| NSC 19630 | WRN | No significant inhibition | WRN: ~20 µM | Not specified | [11] |
| NSC 617145 | WRN | No significant inhibition | WRN: 230 nM | Inhibits WRN ATPase activity | [12] |
Key Observations:
-
This compound is a multi-target inhibitor with higher potency against WRN and FANCJ helicases compared to BLM.[6][7]
-
ML216 is a more potent and relatively selective inhibitor of BLM, though it exhibits some cross-reactivity with WRN.[13][14]
-
AO/854 represents a novel class of competitive BLM inhibitors.[10]
-
Isaindigotone and quinazolinone derivatives are emerging classes of BLM inhibitors with distinct mechanisms of action.[1]
-
NSC 19630 and NSC 617145 are primarily WRN inhibitors with minimal activity against BLM, making them useful as negative controls in BLM-specific studies.[11][12]
Signaling Pathways and Inhibitor Action
BLM helicase is integrated into complex cellular signaling networks, particularly the DNA damage response (DDR) and homologous recombination (HR) repair pathways. Understanding these pathways is crucial for elucidating the mechanism of action of BLM inhibitors.
Caption: BLM helicase signaling in DNA repair and points of inhibitor intervention.
Inhibition of BLM helicase disrupts HR, leading to an accumulation of unresolved recombination intermediates and increased genomic instability. This can be particularly detrimental to cancer cells that are often more reliant on specific DNA repair pathways for survival.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of enzyme inhibitors. This section details common methodologies used to characterize BLM helicase inhibitors.
Helicase Activity Assay (Fluorescence-Based)
This high-throughput assay measures the unwinding of a forked DNA duplex substrate.
-
Principle: A DNA substrate with a fluorophore on one strand and a quencher on the complementary strand is used. Upon unwinding by BLM helicase in the presence of ATP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[15][16]
-
Materials:
-
Purified recombinant BLM helicase
-
Fluorescently labeled forked DNA substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Test inhibitors
-
384-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer, DNA substrate, and test inhibitor to the wells of a microplate.
-
Initiate the reaction by adding BLM helicase and ATP.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Caption: Workflow for a fluorescence-based helicase activity assay.
Cell Proliferation Assay (WST-1/CCK-8)
This assay determines the effect of inhibitors on the viability and proliferation of cells.
-
Principle: Tetrazolium salts (WST-1 or WST-8) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan is proportional to the number of living cells.[13][17]
-
Materials:
-
BLM-proficient and BLM-deficient cell lines (e.g., PSNF5 and PSNG13)
-
Cell culture medium
-
Test inhibitors
-
WST-1 or CCK-8 reagent
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).
-
Add WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability relative to a vehicle-treated control.
-
Sister Chromatid Exchange (SCE) Assay
This cytogenetic assay is a hallmark of BLM deficiency and can be used to assess the on-target activity of BLM inhibitors in cells.
-
Principle: Cells are cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles. Differential staining of the sister chromatids allows for the visualization of exchanges between them. Inhibition of BLM leads to a significant increase in the frequency of SCEs.[13][18]
-
Materials:
-
Cell line of interest
-
BrdU
-
Colcemid (to arrest cells in metaphase)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Hoechst 33258 and Giemsa stains
-
Microscope
-
-
Procedure:
-
Culture cells with BrdU for two cell cycles.
-
Treat with the test inhibitor for the desired duration.
-
Arrest cells in metaphase using colcemid.
-
Harvest cells and treat with a hypotonic solution.
-
Fix the cells and prepare chromosome spreads on microscope slides.
-
Stain the slides to visualize SCEs.
-
Count the number of SCEs per metaphase.
-
Conclusion
The landscape of BLM helicase inhibitors is expanding, offering valuable tools to probe the function of this critical DNA repair protein and to explore its potential as a therapeutic target. While This compound demonstrates activity against BLM, its broader specificity for other RecQ helicases, particularly WRN, should be considered in experimental design. ML216 remains a more specific and widely used tool for studying BLM function. The emergence of novel inhibitors like AO/854 and new chemical scaffolds provides exciting opportunities for the development of highly potent and selective next-generation BLM-targeted therapies. The experimental protocols outlined in this guide provide a robust framework for the continued characterization and comparison of these and future BLM helicase inhibitors.
References
- 1. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]
- 2. rupress.org [rupress.org]
- 3. BLM gene: MedlinePlus Genetics [medlineplus.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound — TargetMol Chemicals [targetmol.com]
- 8. wrn helicase — TargetMol Chemicals [targetmol.com]
- 9. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 10. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NCGC00029283 and Standard Chemotherapy in Cancers with Microsatellite Instability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the Werner syndrome helicase (WRN) inhibitor, NCGC00029283, and its class of compounds, against standard chemotherapy regimens used in the treatment of cancers characterized by microsatellite instability (MSI). While direct head-to-head clinical trials are not yet available, this document synthesizes the existing preclinical data to offer a comprehensive overview for the research and drug development community.
Introduction: A Novel Approach to Targeting MSI Cancers
This compound is a small molecule inhibitor of the Werner syndrome helicase (WRN), a key enzyme involved in DNA replication, repair, and maintenance of genomic integrity.[1][2] In cancers with deficient DNA mismatch repair (dMMR), leading to microsatellite instability-high (MSI-H), the inhibition of WRN has been shown to induce synthetic lethality. This targeted approach offers a promising therapeutic strategy for a genetically defined subset of tumors, including those that have developed resistance to standard-of-care therapies.[3][4]
Mechanism of Action: Exploiting a "Synthetic Lethal" Vulnerability
The therapeutic rationale for WRN inhibition in MSI-H cancers is rooted in the concept of synthetic lethality. MSI-H tumor cells accumulate mutations at a high rate and are particularly dependent on specific DNA repair pathways, including the one involving WRN helicase, for their survival. By inhibiting WRN, compounds like this compound disrupt DNA replication and repair, leading to the accumulation of catastrophic DNA damage and subsequent cell death, specifically in MSI-H cancer cells, while sparing healthy, microsatellite stable (MSS) cells.[4][5]
Standard Chemotherapy for MSI-H Cancers
The standard-of-care for MSI-H cancers, particularly colorectal cancer (CRC), has evolved significantly.
-
Adjuvant Setting (Stage III): For stage III MSI-H colon cancer, the combination of 5-fluorouracil (5-FU), leucovorin, and oxaliplatin (FOLFOX) is a standard adjuvant chemotherapy regimen.[4][6][7][8]
-
Metastatic Setting: In the metastatic setting, immune checkpoint inhibitors (ICIs) such as pembrolizumab, nivolumab, and ipilimumab have demonstrated superior efficacy compared to chemotherapy and are now considered the first-line standard of care for many patients with MSI-H/dMMR solid tumors.[9][10] However, a subset of patients are refractory to or relapse after ICI therapy, highlighting the need for alternative treatment strategies.[11]
Comparative Efficacy: Preclinical Evidence
Direct comparative studies of this compound against standard chemotherapy are lacking in publicly available literature. However, preclinical studies on various WRN inhibitors, including this compound and newer agents like HRO761 and VVD-133214, consistently demonstrate potent and selective anti-tumor activity in MSI-H cancer models.
In Vitro Efficacy
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other representative WRN inhibitors in various cancer cell lines.
| Compound | Target | Cell Line | MSI Status | IC50 / GI50 | Citation |
| This compound | WRN Helicase | U2-OS | MSS | ~100 µM (cell proliferation) | [1][12] |
| HRO761 | WRN Helicase | SW48 | MSI-H | 40 nM (GI50) | [2] |
| GSK_WRN3 | WRN Helicase | SW48 | MSI-H | ln(IC50) -2.5 to -1.5 µM | [13] |
| VVD-133214 | WRN Helicase | HCT116 | MSI-H | Potent growth inhibition | [10][14] |
Note: The U2-OS cell line is microsatellite stable (MSS), and the observed effect of this compound in this cell line may be due to off-target effects at high concentrations or a general sensitivity to DNA repair inhibitors. The key finding from broader WRN inhibitor studies is the potent and selective activity in MSI-H cell lines.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated significant tumor growth inhibition with newer generation WRN inhibitors.
| Compound | Cancer Model | Dosing | Outcome | Citation |
| HRO761 | MSI-H CRC Xenograft | Oral | Dose-dependent tumor growth inhibition | [2][4] |
| VVD-133214 | MSI-H CRC Xenograft | 10-20 mg/kg daily, oral | Near-maximal tumor growth inhibition | [10][14] |
These in vivo studies provide strong preclinical evidence for the anti-tumor activity of WRN inhibitors in MSI-H cancers, including models derived from patients who were resistant to standard chemotherapy and immunotherapy.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of WRN inhibitors.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
MSI-H and MSS cancer cell lines
-
Appropriate cell culture medium
-
Test compound (e.g., this compound) and DMSO
-
Multi-well assay plates (e.g., 384-well)
-
CellTiter-Glo® 2.0 Assay (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into multi-well plates at a predetermined optimal density.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature and add it to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and calculate the IC50 value using appropriate software.[13]
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a WRN inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MSI-H cancer cells (e.g., HCT-116)
-
Test compound (e.g., HRO761) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Implant MSI-H cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.[7]
Conclusion and Future Directions
The WRN inhibitor this compound and its more potent successors represent a promising new class of targeted therapies for MSI-H cancers. While direct comparative efficacy data against standard chemotherapy is not yet available, the preclinical evidence strongly supports their potential, particularly in patient populations with limited treatment options, such as those who are refractory to standard chemotherapy and immunotherapy.
The selective, synthetic lethal mechanism of WRN inhibitors offers the potential for a high therapeutic index with fewer off-target effects compared to traditional cytotoxic chemotherapy. Future clinical trials will be crucial to definitively establish the efficacy and safety of WRN inhibitors in comparison to and in combination with current standard-of-care regimens for MSI-H cancers. The ongoing clinical development of compounds like HRO761 and VVD-214 will provide critical insights into the therapeutic utility of this novel approach.[2][4][6]
References
- 1. physiology.elte.hu [physiology.elte.hu]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. genscript.com [genscript.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
Cross-Validation of NCGC00029283 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported activity of NCGC00029283, a known inhibitor of Werner syndrome helicase (WRN). The information presented here is intended to offer an objective summary of its performance based on available experimental data.
Executive Summary
This compound is a small molecule inhibitor identified as a potent antagonist of the Werner syndrome (WRN) helicase, a key enzyme involved in DNA repair and maintenance of genomic stability.[1][2] This compound also exhibits inhibitory activity against other related helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).[1][2] Currently, the primary source of quantitative activity data for this compound originates from a comprehensive high-throughput screening study. Independent, cross-laboratory validation of its inhibitory potency has not been extensively reported in peer-reviewed literature. This guide consolidates the existing data to facilitate further investigation and application of this compound in research settings.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target, WRN, and other related helicases as reported in the initial screening study.
| Target | IC50 (µM) | Assay Type | Source |
| WRN Helicase | 2.3 | Fluorescence-based helicase assay | Sommers et al., 2019[3] |
| BLM Helicase | 12.5 | Fluorescence-based helicase assay | Sommers et al., 2019[3] |
| FANCJ Helicase | 3.4 | Fluorescence-based helicase assay | Sommers et al., 2019[3] |
Note: The IC50 values presented are from a single high-throughput screening study and its subsequent validation experiments.[3]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the characterization of this compound.
Fluorescence-Based Helicase Assay
This assay was utilized in the high-throughput screen to identify inhibitors of WRN helicase activity.
Principle: The assay measures the unwinding of a forked DNA substrate. One strand of the DNA is labeled with a fluorophore and the other with a quencher. In the double-stranded state, the quencher suppresses the fluorescence. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence intensity.
Materials:
-
Recombinant human WRN helicase domain
-
Forked DNA substrate with fluorophore and quencher modifications
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
1536-well black plates
Procedure:
-
Dispense recombinant WRN helicase domain into the wells of a 1536-well plate.
-
Add the test compound (this compound) at various concentrations.
-
Incubate the enzyme and compound mixture at room temperature.
-
Initiate the helicase reaction by adding the forked DNA substrate and ATP.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the rate of DNA unwinding and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This assay was used to assess the effect of this compound on cancer cell growth.
Principle: Cell viability is measured using a reagent such as WST-1, which is converted to a colored formazan dye by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
U2-OS (osteosarcoma) or HeLa (cervical cancer) cell lines
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
WST-1 or similar cell proliferation reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
Mandatory Visualization
WRN Helicase in DNA Repair Pathway
The following diagram illustrates the central role of WRN helicase in the cellular response to DNA damage, particularly at stalled replication forks. WRN is a key player in maintaining genome stability.[4][5][6]
Caption: Simplified pathway of WRN helicase in DNA repair.
Experimental Workflow for this compound Activity Screening
The diagram below outlines the general workflow for identifying and characterizing inhibitors of WRN helicase, such as this compound.
Caption: General workflow for identifying WRN helicase inhibitors.
Conclusion
This compound has been identified as a micromolar inhibitor of WRN helicase with some cross-reactivity against other RecQ helicases.[1][2][3] The primary data on its activity stems from a single, comprehensive high-throughput screening campaign. While this initial characterization is robust, the broader scientific community would benefit from independent studies to cross-validate these findings and further explore the compound's mechanism of action and potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers interested in utilizing this compound as a chemical probe to investigate the roles of WRN in cellular processes and disease. As with any research compound, it is recommended that investigators independently verify its activity in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NCGC00029283 and Other FANCJ Helicase Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the Werner syndrome helicase-nuclease (WRN) inhibitor NCGC00029283, which also exhibits inhibitory activity against FANCJ helicase, and other known inhibitors of FANCJ. FANCJ, a critical DNA helicase in the Fanconi Anemia (FA) pathway, plays a pivotal role in DNA repair and maintenance of genomic stability, making it a compelling target for therapeutic development, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitor performance supported by experimental data, methodologies, and visual pathway representations.
Data Presentation: Quantitative Inhibitor Analysis
The inhibitory activities of this compound and a selection of other FANCJ inhibitors, primarily G-quadruplex (G4) ligands, are summarized below. The data highlights the varying potencies and specificities of these compounds against FANCJ helicase activity.
| Inhibitor | Target(s) | FANCJ IC50 | Other Notable IC50s | Reference(s) |
| This compound | WRN, BLM, FANCJ | 3.4 µM | WRN: 2.3 µM, BLM: 12.5 µM | [1] |
| Telomestatin (TMS) | G-quadruplex DNA | ~6 nM (on G4 substrates) | Potent G4 stabilizer | [2] |
| Phen-DC3 | G-quadruplex DNA | ~2 nM (on unimolecular G4 substrate) | G4 stabilizer | [3] |
| Phen-DC6 | G-quadruplex DNA | Similar to Phen-DC3 | G4 stabilizer | [3] |
| TMPyP4 | G-quadruplex DNA | High µM range (modest inhibition) | G4 ligand | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of FANCJ inhibitors are provided below.
In Vitro Helicase Inhibition Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay to measure the inhibition of FANCJ helicase activity. The principle relies on the unwinding of a forked DNA duplex substrate with a fluorescent label on one strand and a quencher on the complementary strand. Unwinding by FANCJ separates the strands, leading to an increase in fluorescence.
Materials:
-
Purified recombinant human FANCJ protein
-
Fluorescently labeled forked duplex DNA substrate (e.g., 5'-FAM and 3'-Dabcyl)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA
-
ATP solution (100 mM)
-
Inhibitor compounds (this compound and others) dissolved in DMSO
-
384-well microplate, black, non-binding surface
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled forked duplex DNA substrate at a final concentration of 10 nM.
-
Add the FANCJ inhibitor to the wells at various concentrations. Include a DMSO-only control.
-
Add purified FANCJ protein to a final concentration of 5 nM to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the helicase reaction by adding ATP to a final concentration of 2 mM.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 30 seconds for 30-60 minutes at 37°C.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol describes the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to assess the effect of FANCJ inhibitors on cell proliferation. Viable cells with active metabolism reduce MTS to a formazan product that is soluble in cell culture medium and can be quantified by measuring the absorbance at 490 nm.[1][4][5][6]
Materials:
-
Human cancer cell line (e.g., U2-OS, HeLa)
-
Complete cell culture medium
-
FANCJ inhibitors (this compound and others)
-
MTS reagent
-
96-well cell culture plates
-
Absorbance microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
The following day, treat the cells with a serial dilution of the FANCJ inhibitors. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FANCJ signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FANCJ Helicase Defective in Fanconia Anemia and Breast Cancer Unwinds G-Quadruplex DNA To Defend Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
Independent Verification of NCGC00029283's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Werner syndrome helicase (WRN) inhibitor, NCGC00029283, with alternative compounds. The information presented is supported by experimental data to aid in the evaluation of its mechanism and potential applications.
This compound has been identified as an inhibitor of the Werner syndrome helicase (WRN), a protein critically involved in DNA repair and replication. This guide delves into the available data to independently verify its mechanism of action and compares its performance against other known WRN inhibitors, namely NSC 19630 and NSC 617145.
Biochemical Performance: A Comparative Analysis
This compound was identified through a high-throughput screen as an inhibitor of the helicase activity of WRN.[1] While it demonstrates potency against WRN, it also exhibits inhibitory effects on other related helicases, indicating a degree of non-specificity. A direct, side-by-side comparative study of this compound with NSC 19630 and NSC 617145 under identical experimental conditions is not currently available in the published literature. However, by compiling data from various sources, a comparative overview can be constructed.
| Compound | Target | IC50 (µM) | Other Helicases Inhibited (IC50 in µM) | Source |
| This compound | WRN Helicase | 2.3 | BLM (12.5), FANCJ (3.4) | [2] |
| NSC 19630 | WRN Helicase | Not explicitly stated in comparative studies | Mildly reduces ATPase and exonuclease activities of WRN | [3] |
| NSC 617145 | WRN Helicase | More potent than NSC 19630 | Primarily reduces the ATPase domain of WRN | [3] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Cellular Activity: Proliferation and Cytotoxicity
The cellular effects of these WRN inhibitors have been evaluated in various cancer cell lines. This compound has been shown to reduce cell proliferation in U2-OS osteosarcoma cells.[4] Similarly, NSC 19630 and NSC 617145 have demonstrated anti-proliferative and apoptotic effects in various adult T-cell leukemia (ATL) cell lines.[3][5]
| Compound | Cell Line | Effect | IC50 (µM) for Cell Growth Inhibition | Source |
| This compound | U2-OS | Reduction in cell proliferation | Not specified | [4] |
| NSC 19630 | Various ATL cell lines | Inhibition of cellular growth, induction of apoptosis | Varies by cell line (e.g., ~2-5 µM in sensitive lines) | [3] |
| NSC 617145 | Various ATL cell lines | More potent inhibition of cellular growth than NSC 19630 | Varies by cell line (e.g., ~0.2-2 µM in sensitive lines) | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it's crucial to visualize the underlying biological processes and the experimental approaches used to study them.
Caption: Inhibition of WRN helicase by small molecules disrupts DNA repair, leading to cell cycle arrest and apoptosis.
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of NCGC00029283 Against Known DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Werner syndrome helicase (WRN) inhibitor, NCGC00029283, against other established DNA repair inhibitors, namely NSC 19630 and NSC 617145. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and potential applications in cancer research and therapy.
Introduction to WRN Helicase Inhibition
The Werner syndrome ATP-dependent helicase (WRN) is a crucial enzyme involved in multiple DNA metabolic pathways, including DNA replication, repair, and telomere maintenance.[1] Its role in maintaining genomic stability makes it a compelling target for cancer therapy, particularly through the concept of synthetic lethality.[2] In cancers with pre-existing deficiencies in other DNA repair pathways, such as those with microsatellite instability (MSI) or mutations in the Fanconi Anemia (FA) pathway, inhibition of WRN can lead to catastrophic DNA damage and selective cancer cell death.[2][3][4][5][6]
This compound is a small molecule inhibitor of WRN helicase. This guide benchmarks its activity and cellular effects against two other known WRN inhibitors, NSC 19630 and NSC 617145, providing a framework for researchers to select the most appropriate tool for their specific experimental needs.
Quantitative Performance Data
The following table summarizes the in vitro inhibitory activity of this compound and its comparators against WRN and other related helicases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Helicase | IC50 (µM) | Other Helicases Inhibited (IC50 in µM) |
| This compound | WRN | 2.3 | BLM (12.5), FANCJ (3.4) |
| NSC 19630 | WRN | 20 | Reduced activity against BLM and RECQ1 |
| NSC 617145 | WRN | 0.23 | Selective for WRN over BLM, FANCJ, ChlR1, RecQ, and UvrD |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Fluorescence-Based Helicase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the DNA unwinding activity of WRN helicase.
Principle: The assay utilizes a DNA substrate with a fluorophore on one strand and a quencher on the complementary strand. In the double-stranded state, the quencher suppresses the fluorophore's signal. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence that is proportional to helicase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM MOPS pH 6.5, 1.25 mM MgCl2, 50 µM DTT, 5 µg/mL BSA, 0.001% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, NSC 19630, NSC 617145) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, the fluorescently labeled DNA substrate (e.g., 5 nM), and the test compound at various concentrations.
-
Enzyme Addition: Add purified recombinant WRN helicase protein (e.g., 12.5 nM) to each well, except for the negative control wells.
-
Initiation of Reaction: Initiate the unwinding reaction by adding ATP to a final concentration of 1 mM.
-
Fluorescence Reading: Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Cy5).
-
Data Analysis: Calculate the initial rate of the unwinding reaction. Determine the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation (WST-1) Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, as measured by absorbance, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, U2-OS) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound, NSC 19630, NSC 617145) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 440 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[7]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Signaling Pathways and Mechanisms of Action
WRN helicase inhibitors exert their anti-cancer effects by exploiting the concept of synthetic lethality, particularly in cells with compromised DNA repair pathways.
Synthetic Lethality in Fanconi Anemia Deficient Cells
The Fanconi Anemia (FA) pathway is critical for the repair of DNA interstrand crosslinks (ICLs). In cells with a defective FA pathway, the inhibition of WRN helicase leads to the accumulation of unresolved DNA damage, particularly when challenged with DNA cross-linking agents like Mitomycin C (MMC). This accumulation of double-strand breaks (DSBs) overwhelms the cell's remaining repair capacity, leading to apoptosis.[3][4][5][8]
Caption: Synthetic lethality induced by WRN inhibitors in Fanconi Anemia deficient cells.
Role in Non-Homologous End Joining (NHEJ)
WRN helicase also plays a role in the choice between different DNA double-strand break (DSB) repair pathways. It has been shown to promote classical non-homologous end joining (c-NHEJ), an important pathway for repairing DSBs.[9] However, in the absence of a functional FA pathway, inhibition of WRN can paradoxically lead to an increase in error-prone alternative NHEJ (alt-NHEJ).[10][11] This inappropriate activation of alt-NHEJ can result in genomic instability and cell death.
Caption: WRN's role in regulating the choice between c-NHEJ and alt-NHEJ pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for benchmarking a novel WRN inhibitor like this compound.
Caption: Experimental workflow for benchmarking WRN helicase inhibitors.
Conclusion
This compound demonstrates potent inhibition of WRN helicase, with a distinct selectivity profile compared to NSC 19630 and NSC 617145. Its ability to also inhibit BLM and FANCJ helicases may offer a broader spectrum of activity in certain cancer contexts. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating the therapeutic potential of WRN inhibition. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. tandfonline.com [tandfonline.com]
- 9. WRN regulates pathway choice between classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Potential of WRN Helicase Inhibition in Microsatellite Instable Cancers: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the validation of Werner syndrome (WRN) helicase inhibitors in animal models of cancers with microsatellite instability (MSI). While in vivo data for the specific compound NCGC00029283 is not publicly available, this document summarizes preclinical data for other WRN inhibitors and standard-of-care immunotherapies in relevant cancer models.
The therapeutic strategy of targeting WRN helicase is centered on the concept of synthetic lethality. In cancers with high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR), the WRN helicase becomes essential for cell survival. Inhibiting WRN in these cancer cells leads to catastrophic DNA damage and cell death, while largely sparing healthy cells.
Comparative In Vivo Efficacy
While direct in vivo studies on this compound are not available in the public domain, data from other WRN helicase inhibitors and approved immunotherapies in MSI cancer models offer valuable benchmarks.
| Compound/Therapy | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| GSK_WRN4 | SW48 (MSI Colorectal Cancer) | Crl:Nu-Foxn1 nu mice | Dose-dependent oral delivery | Complete inhibition at the highest dosage | [1] |
| Pembrolizumab | RKO (Colon Carcinoma) | CD34+ NSG humanized mice | 10 mg/kg loading dose, then 5 mg/kg every 5 days | Statistically significant tumor growth inhibition | [2] |
| Nivolumab + Ipilimumab | EMT6 (Mammary Carcinoma) | Balb/C mice | Nivolumab: 5 or 10 mg/kg on days 10, 12, 14 | Trend towards decreased tumor growth at 10 mg/kg (not statistically significant) | [1] |
| This compound | No publicly available in vivo data | - | - | - | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating compound efficacy in xenograft models.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
WRN Inhibitor (GSK_WRN4) in MSI Colorectal Cancer Xenograft Model
-
Cell Line: SW48 (MSI colorectal cancer).
-
Animal Model: Female Crl:Nu-Foxn1 nu mice.
-
Cell Implantation: 5 x 10^6 SW48 cells were implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors were established, mice were treated with GSK_WRN4 via oral delivery at various doses.
-
Monitoring: Tumor volume was measured regularly to assess growth inhibition.
-
Endpoint: The study concluded when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated.[1]
Pembrolizumab in Colon Carcinoma Humanized Xenograft Model
-
Cell Line: RKO (human colon carcinoma).
-
Animal Model: CD34+ NSG mice humanized with human hematopoietic stem cells.
-
Cell Implantation: 1 x 10^7 RKO cells were implanted subcutaneously.
-
Treatment: Pembrolizumab was administered intraperitoneally at a loading dose of 10 mg/kg, followed by 5 mg/kg every 5 days.
-
Monitoring: Tumor growth was monitored throughout the study.
-
Endpoint: The primary endpoint was the inhibition of tumor growth compared to the control group.[2]
Nivolumab in a Syngeneic Mammary Carcinoma Model
-
Cell Line: EMT6 (mammary carcinoma).
-
Animal Model: Female Balb/C mice.
-
Cell Implantation: EMT6 cells were inoculated into the mice.
-
Treatment: Nivolumab was administered at 5 mg/kg or 10 mg/kg on days 10, 12, and 14 post-inoculation.
-
Monitoring: Tumor size was measured at specified intervals.
-
Endpoint: The effect on tumor growth was evaluated, although in this particular study, the difference was not statistically significant.[1]
Conclusion
The inhibition of WRN helicase presents a promising therapeutic avenue for cancers characterized by microsatellite instability. While in vivo data for this compound remains elusive, the significant tumor growth inhibition observed with other WRN inhibitors, such as GSK_WRN4, in preclinical MSI cancer models underscores the potential of this drug class. In comparison, immunotherapies like pembrolizumab and the combination of nivolumab and ipilimumab have demonstrated efficacy in both preclinical models and clinical settings for MSI-H tumors, establishing them as a current standard of care. Further preclinical in vivo studies of this compound are necessary to ascertain its therapeutic potential relative to these existing and emerging treatments.
References
A Comparative Analysis of WRN Helicase Inhibitor NCGC00029283 and its Co-Discovered Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of NCGC00029283, a known inhibitor of the Werner syndrome helicase-nuclease (WRN), and two other compounds, NCGC00063279-03 and NCGC00357377-01, identified in the same high-throughput screen. This comparison aims to offer an objective overview of their biochemical performance based on available experimental data.
Introduction to this compound and WRN Helicase
This compound is a small molecule inhibitor of the Werner syndrome helicase-nuclease (WRN), a protein critical for maintaining genomic stability.[1][2][3][4][5][6][7][8] WRN helicase plays a crucial role in DNA repair and replication, particularly in resolving DNA secondary structures that can impede these processes. Its inhibition has emerged as a promising therapeutic strategy, especially in cancers with microsatellite instability (MSI), where tumor cells become heavily reliant on WRN for survival. The inhibition of WRN in such contexts can lead to synthetic lethality, making it a compelling target for cancer therapy.
This guide focuses on the comparative analysis of this compound and two other initial hits from the same screening campaign, NCGC00063279-03 and NCGC00357377-01. While not strictly structural analogs, their co-discovery provides a valuable basis for comparing their inhibitory profiles against WRN and other related helicases.
Data Presentation: Biochemical Activity
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its comparator compounds against WRN, Bloom syndrome (BLM), and Fanconi anemia group J (FANCJ) helicases.
| Compound | WRN IC50 (µM) | BLM IC50 (µM) | FANCJ IC50 (µM) |
| This compound-03 | 2.3 | 12.5 | 3.4 |
| NCGC00063279-03 | >25 | >25 | >25 |
| NCGC00357377-01 | 0.3 | 1.8 | 0.9 |
Data sourced from Sommers et al., 2019.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
WRN Helicase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for measuring WRN helicase activity and its inhibition.
1. Principle: The assay utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the other. In its native, double-stranded state, the quencher suppresses the fluorophore's signal. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence.
2. Materials:
- Recombinant human WRN protein
- Test compounds (e.g., this compound) dissolved in DMSO
- Forked DNA substrate with appropriate fluorophore/quencher pair (e.g., 5'-TAMRA and 3'-BHQ2)
- Assay Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20
- ATP solution
- 96-well or 384-well black plates
3. Procedure:
- Dispense test compounds at various concentrations into the assay plate. Include DMSO-only controls (positive and negative for enzyme activity).
- Add the WRN enzyme to all wells except the negative control.
- Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Initiate the reaction by adding a mixture of the DNA substrate and ATP.
- Immediately begin kinetic reading of fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
- Calculate the rate of DNA unwinding and determine the IC50 values for the test compounds.
Cell Proliferation Assay (U2-OS Osteosarcoma Cells)
This protocol describes a method to assess the effect of WRN inhibitors on cancer cell proliferation.
1. Principle: Assays like the MTT or Alamar Blue assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of a compound indicates decreased cell proliferation or cytotoxicity.
2. Materials:
- U2-OS cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT or Alamar Blue reagent
- 96-well clear plates
- Plate reader
3. Procedure:
- Seed U2-OS cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add the MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the concentration at which 50% of cell proliferation is inhibited (GI50). This compound has been shown to reduce the proliferation of U2-OS cells.[9]
Mandatory Visualization
Experimental Workflow for WRN Inhibitor Screening
Caption: A generalized workflow for the discovery and characterization of novel WRN helicase inhibitors.
Signaling Pathway of WRN Inhibition in Microsatellite Instable (MSI) Cancer
Caption: Proposed mechanism of synthetic lethality induced by WRN inhibition in MSI cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WRN's helicase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of NCGC00029283: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing NCGC00029283, a Werner syndrome helicase-nuclease (WRN) helicase inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
While specific institutional and local regulations must always be followed, the general procedure for the disposal of this compound, which is not classified as a hazardous substance, involves professional waste management services. This ensures that even non-hazardous chemical waste is handled in a manner that minimizes environmental impact.
Summary of Disposal and Safety Information
The following table summarizes key information regarding the handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | WRN Helicase Inhibitor | MedchemExpress |
| CAS Number | 714240-31-0 | MedchemExpress |
| Hazard Classification | Not a hazardous substance or mixture | Based on similar compound SDS |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | Based on similar compound SDS |
| Contaminated Packaging | Dispose of as unused product in accordance with regulations. | Based on similar compound SDS |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month. | MedchemExpress |
Experimental Protocols for Disposal
As this compound is designated for disposal via a licensed professional service, there are no experimental protocols for its degradation or neutralization within a standard laboratory setting. The primary "protocol" is administrative and logistical, focusing on proper segregation, labeling, and transfer of the waste material.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures that the waste is handled safely from the point of generation to its final disposal by a certified entity.
Caption: Workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
-
Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused solid compound, expired solutions (e.g., in DMSO), and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate this waste into a dedicated, chemically resistant, and clearly labeled waste container. The label should include the chemical name ("this compound"), CAS number (714240-31-0), and an indication that it is non-hazardous chemical waste.
-
-
Container Management:
-
Ensure the waste container is kept securely sealed when not in use to prevent spills or evaporation.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Interim Storage:
-
Store the sealed waste container in a designated and well-ventilated waste accumulation area.
-
Utilize secondary containment (e.g., a larger bin or tray) to mitigate the impact of any potential leaks.
-
-
Documentation:
-
Maintain a detailed log of the waste being added to the container. This should include the date, the amount of waste, and its composition (e.g., "this compound in DMSO").
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or the designated chemical safety officer to arrange for the collection of the chemical waste.
-
They will coordinate with a licensed professional waste disposal service for the final removal and disposal of the material.
-
-
Record Keeping:
-
Retain all documentation related to the waste transfer and disposal, including any manifests or certificates of disposal provided by the waste management company.
-
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
Essential Safety and Handling Guide for NCGC00029283, a WRN Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the Werner syndrome helicase (WRN) inhibitor, NCGC00029283. This document provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from the SDS of a structurally related WRN helicase inhibitor, combined with general laboratory safety principles for handling small molecule inhibitors, dictates the following personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is mandatory. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability of this compound and ensuring user safety.
| Aspect | Procedure |
| Receiving | Inspect the package for any damage upon arrival. Wear appropriate PPE when opening the package in a designated area, preferably a fume hood. |
| Storage | Store the solid compound at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[1] Keep the container tightly sealed. |
| Weighing | Weigh the solid compound in a chemical fume hood. Use a dedicated spatula and weighing paper. Clean the balance and surrounding area thoroughly after use. |
| Dissolving | Prepare solutions in a chemical fume hood. This compound is typically dissolved in Dimethyl Sulfoxide (DMSO). |
Disposal Plan
The disposal of this compound and associated waste must comply with institutional and local regulations for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware | Dispose of all contaminated items, including pipette tips, tubes, and gloves, in a designated hazardous waste container. |
| Final Disposal | Arrange for pickup and disposal of all hazardous waste through your institution's EHS department. |
Experimental Protocols
Cell Proliferation Assay Using this compound
This protocol is adapted from a high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease.[2]
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
U2-OS cells (or other cancer cell line of interest)
-
DMEM with 10% FBS and Penicillin/Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
WST-1 cell proliferation reagent
-
Plate reader (450 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Harvest and count U2-OS cells, then resuspend them to a concentration of 35,000 cells/mL in culture medium.[2]
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.[1][3][4] A DMSO-only control should be prepared in parallel.
-
Add 100 µL of the cell suspension to each well of four 96-well plates.[2]
-
Add the desired final concentration of this compound or DMSO control to the appropriate wells.
-
Incubate the plates for 24, 48, and 72 hours.[1][3][4] A plate for day 0 is used for baseline measurement.
-
At each time point, add 10 µL of WST-1 reagent to each well of the corresponding plate and incubate for 2 hours.[2]
-
Measure the absorbance at 450 nm using a plate reader.[2]
-
Calculate the percentage of cell proliferation inhibition compared to the DMSO control.
Radiometric Helicase Assay for WRN Inhibitors
This protocol provides a general method for assessing the inhibitory effect of compounds on WRN helicase activity.
Objective: To quantify the inhibition of WRN helicase unwinding activity by this compound.
Materials:
-
Purified full-length WRN protein
-
Radiolabeled forked DNA substrate (FORKR)
-
Reaction buffer (containing ATP)
-
This compound
-
DMSO (vehicle control)
-
Stop buffer (containing EDTA)
-
Polyacrylamide gel
-
Phosphorimager
Procedure:
-
Incubate purified WRN protein with varying concentrations of this compound (or DMSO control) in the reaction buffer at room temperature.
-
Initiate the helicase reaction by adding the radiolabeled FORKR DNA substrate and ATP.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction by adding the stop buffer.
-
Separate the unwound single-stranded DNA from the double-stranded forked substrate using polyacrylamide gel electrophoresis.
-
Visualize and quantify the radiolabeled DNA bands using a phosphorimager.
-
Calculate the percentage of helicase activity inhibition at each concentration of this compound to determine the IC50 value.
Visualizing Workflows and Pathways
Logical Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway of WRN Helicase Inhibition in Microsatellite Instable (MSI) Cancer
Caption: Synthetic lethality induced by WRN helicase inhibition in MSI cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
